Levamlodipine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
865430-76-8 |
|---|---|
Molecular Formula |
C20H26Cl2N2O5 |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1 |
InChI Key |
BSBOZVBRVBLCLO-LMOVPXPDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amlodipine hydrochloride, (S)-; Levamlodipine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Levamlodipine Hydrochloride on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker with a well-established role in the management of hypertension and angina.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which levamlodipine hydrochloride exerts its therapeutic effects through the specific inhibition of L-type voltage-gated calcium channels (CaV1.2). The document details the drug's binding characteristics, its influence on channel gating kinetics, and the downstream signaling pathways affected. Furthermore, it presents quantitative data in a structured format and outlines detailed experimental protocols for key assays, providing a valuable resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Allosteric Modulation of L-type Calcium Channels
Levamlodipine is a dihydropyridine-based calcium channel antagonist that selectively targets L-type calcium channels.[1][3] The primary therapeutic action of levamlodipine is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][4] This reduction in intracellular calcium concentration leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4]
Receptor binding studies have definitively shown that only the (S)-enantiomer of amlodipine, levamlodipine, possesses the ability to bind to and block L-type calcium channels; the (R)-enantiomer is devoid of this activity.[1] Levamlodipine functions as an allosteric modulator, meaning it binds to a site on the channel protein distinct from the calcium ion pore itself.[1] This binding event induces a conformational change in the channel, which in turn affects its function.
High-resolution cryo-electron microscopy studies of the rabbit CaV1.1 channel in complex with amlodipine have provided significant insights into the molecular basis of its action. These studies reveal a specific binding pocket for dihydropyridines, elucidating how these drugs can stabilize the channel in a non-conducting state.[5][6]
Quantitative Data: Binding Affinity and Potency
The interaction of levamlodipine with L-type calcium channels can be quantified through its binding affinity (Kd) and its inhibitory potency (IC50). The following tables summarize key quantitative data from various studies.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Kd | 1.64 ± 0.17 nM | Rat cardiac membranes | (-)-[3H]amlodipine | [7] |
| Bmax | 0.45 ± 0.08 pmol/mg protein | Rat cardiac membranes | (-)-[3H]amlodipine | [7] |
Table 1: Binding Affinity of (-)-Amlodipine to L-type Calcium Channels
| Channel Subtype | IC50 | Cell Line/Tissue | Experimental Conditions | Reference |
| CaV1.2 | 57 nM | HEK cells expressing CaV1.2 | Closed-channel block (0.05 Hz stimulation) | [8][9] |
| CaV1.2 | 60 nM | HEK cells expressing CaV1.2 | Closed-channel block (0.05 Hz stimulation) | [8][9] |
| CaV1.2/Dihydropyridine insensitive | 26 µM | HEK cells | Mutant channel | [8][9] |
| CaV2.1/Dihydropyridine sensitive | 41 nM | HEK cells | Mutant channel | [8] |
| L-type and N-type Ca2+ channels | 2.4 µM (L-type), 5.8 µM (N-type) | Oocytes | Holding potential -100 mV | [10] |
Table 2: Inhibitory Potency (IC50) of Amlodipine on L-type Calcium Channels
Effects on L-type Calcium Channel Gating Kinetics
Levamlodipine's interaction with the L-type calcium channel significantly alters its gating properties, which are the conformational changes the channel undergoes in response to changes in membrane potential. These alterations are central to its therapeutic efficacy.
Voltage-Dependent Block: The inhibitory action of amlodipine is voltage-dependent, with its potency increasing at more depolarized membrane potentials.[11][12][13] This is because dihydropyridines, including amlodipine, exhibit a higher affinity for the inactivated state of the channel, which is favored at more positive membrane potentials.[8]
Shift in Inactivation Curve: Amlodipine has been shown to shift the steady-state inactivation curve of L-type calcium channels in a hyperpolarized (leftward) direction.[11][12] This means that the channels become inactivated at more negative membrane potentials in the presence of the drug, reducing their availability for opening upon depolarization. However, one study on CaV1.2 channels found that 100 nM amlodipine did not significantly affect the V1/2 of inactivation.[8]
Frequency-Dependent Block: The action of amlodipine also exhibits use-dependence, meaning its inhibitory effect is more pronounced when the calcium channels are activated more frequently.[11][12] However, some studies have indicated that amlodipine's frequency-dependent block of CaV1.2 is not as pronounced as that of other dihydropyridines like nicardipine.[8]
The following diagram illustrates the different states of the L-type calcium channel and where levamlodipine is thought to exert its primary inhibitory effect.
Downstream Signaling Pathway in Vascular Smooth Muscle
The primary consequence of L-type calcium channel blockade by levamlodipine in vascular smooth muscle cells is the inhibition of the calcium-dependent signaling cascade that leads to muscle contraction.
Upon depolarization of the vascular smooth muscle cell membrane, L-type calcium channels open, allowing an influx of extracellular calcium. This rise in intracellular calcium concentration is the initial trigger for contraction. The downstream signaling pathway is as follows:
-
Calcium-Calmodulin Complex Formation: Influxed calcium ions bind to the intracellular protein calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The calcium-calmodulin complex activates myosin light chain kinase (MLCK).[2][4]
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II.[2][4]
-
Cross-Bridge Cycling and Contraction: Phosphorylation of the myosin light chain initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.
Levamlodipine, by blocking the initial influx of calcium, effectively inhibits this entire cascade, leading to smooth muscle relaxation and vasodilation.
Beyond this primary pathway, some studies suggest that amlodipine may also influence other signaling pathways, such as the MAPK signaling pathway, which could contribute to its effects on vascular smooth muscle cell phenotype.[14]
Detailed Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity
This protocol is adapted from studies characterizing dihydropyridine binding to L-type calcium channels.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., (-)-[3H]amlodipine) to L-type calcium channels in a membrane preparation.
Materials:
-
Membrane Preparation: Rat cardiac membrane fragments or other tissue/cell line expressing L-type calcium channels.
-
Radioligand: (-)-[3H]amlodipine.
-
Non-specific Binding Ligand: A high concentration of unlabeled (-)amlodipine or another L-type calcium channel blocker (e.g., (-)D600).
-
Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold incubation buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the incubation buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Saturation Binding:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of the radioligand (e.g., 0.1-10 nM (-)-[3H]amlodipine) to the tubes.
-
For each concentration of radioligand, prepare a parallel set of tubes for determining non-specific binding by adding a high concentration of the unlabeled ligand (e.g., 1 µM (-)amlodipine).
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., up to 5 hours for amlodipine).[7]
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with several volumes of cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Kd and Bmax values.
-
Whole-Cell Patch-Clamp Electrophysiology for Measuring L-type Calcium Currents
This protocol is based on studies investigating the effects of amlodipine on CaV1.2 channel currents.[8][15][16]
Objective: To measure L-type calcium channel currents (ICa,L) in a whole-cell patch-clamp configuration and to determine the effect of levamlodipine on these currents.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human CaV1.2 channel complex (α1C, β, and α2δ subunits).
-
External Solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2 (as the charge carrier to avoid calcium-dependent inactivation), 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): e.g., 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
This compound Stock Solution.
Procedure:
-
Cell Preparation: Culture the cells on glass coverslips. On the day of the experiment, place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a cell with a patch pipette filled with the internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where most L-type calcium channels are in the resting state (e.g., -80 mV or -100 mV).[8][15]
-
Apply a series of depolarizing voltage steps to elicit ICa,L. For example, to determine the current-voltage (I-V) relationship, apply steps from -60 mV to +60 mV in 10 mV increments for a duration of 200-300 ms.
-
To study the effect of levamlodipine, first record control currents. Then, perfuse the recording chamber with the external solution containing the desired concentration of levamlodipine and repeat the voltage-step protocol.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct I-V curves by plotting the peak current as a function of the test potential.
-
To determine the IC50, apply a fixed voltage pulse (e.g., to +10 mV) and measure the inhibition of the peak current at various concentrations of levamlodipine. Fit the concentration-response data to the Hill equation.
-
To assess the effect on steady-state inactivation, apply a series of pre-pulses to different voltages before a test pulse to a fixed potential and plot the normalized peak current as a function of the pre-pulse potential.
-
Conclusion
This compound exerts its therapeutic effects through a highly specific and potent mechanism of action on L-type voltage-gated calcium channels. As the pharmacologically active S-enantiomer of amlodipine, it acts as an allosteric modulator, preferentially binding to the inactivated state of the channel and thereby stabilizing it in a non-conducting conformation. This leads to a reduction in calcium influx into vascular smooth muscle cells, inhibiting the calcium-calmodulin-MLCK pathway and resulting in vasodilation and a decrease in blood pressure. The detailed understanding of its interaction with the L-type calcium channel at a molecular and functional level, supported by quantitative binding and electrophysiological data, provides a solid foundation for its clinical use and for the development of future cardiovascular therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 5. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of the Modulation of the Voltage‐Gated Calcium Ion Channel Cav1.1 by Dihydropyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle | British Pharmacological Society [bps.ac.uk]
- 13. Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sophion.com [sophion.com]
- 16. researchgate.net [researchgate.net]
The Pharmacokinetics and Metabolism of S-amlodipine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-amlodipine, the pharmacologically active S-enantiomer of amlodipine, is a long-acting dihydropyridine calcium channel blocker.[1][2] It is widely prescribed for the management of hypertension and angina pectoris.[3][4] Racemic amlodipine consists of a 1:1 mixture of S- and R-enantiomers; however, the S-enantiomer is responsible for the therapeutic effects, exhibiting approximately 1,000 times greater affinity for L-type calcium channels than the R-enantiomer.[2][5] The development of the single-enantiomer formulation, S-amlodipine, was driven by the potential for improved pharmacokinetic properties and a better tolerability profile compared to the racemic mixture.[2][5] This guide provides an in-depth overview of the pharmacokinetics and metabolism of S-amlodipine hydrochloride, presenting key data, experimental methodologies, and metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of S-amlodipine is characterized by slow absorption, extensive distribution, and a long elimination half-life, which allows for once-daily dosing.[6][7]
Absorption
Following oral administration, S-amlodipine is well absorbed, with peak plasma concentrations (Cmax) typically reached between 6 and 12 hours.[1][7] The absolute bioavailability of racemic amlodipine is estimated to be between 64% and 90%, and food intake does not significantly affect its absorption.[1][8] Studies comparing S-amlodipine to racemic amlodipine have found them to be bioequivalent in terms of absorption.[9]
Distribution
S-amlodipine is extensively distributed throughout the body, with a large volume of distribution of approximately 21 L/kg.[10][11] It is highly bound to plasma proteins, with in vitro studies showing that approximately 97.5% of the circulating drug is bound.[8][12] Specifically, S-amlodipine binds to a higher extent to human serum albumin (HSA) and human plasma (HP) compared to the R-enantiomer.[13][14]
Metabolism
S-amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose converted to inactive metabolites.[10][15] The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to a pyridine derivative (M9).[16][17] This reaction is primarily mediated by the cytochrome P450 enzyme CYP3A4.[16][17][18] While CYP3A5 is also involved in the metabolism of amlodipine, studies suggest that CYP3A4 plays the key role in its metabolic clearance.[16][17][19] The metabolite profiles for racemic amlodipine and S-amlodipine are very similar.[16][17]
Excretion
The elimination of S-amlodipine from the plasma is biphasic, with a long terminal elimination half-life of approximately 30 to 50 hours.[1][20] This long half-life contributes to its sustained therapeutic effect and allows for once-daily administration.[6] Following metabolism, the inactive metabolites are primarily excreted in the urine. Approximately 10% of the parent compound and 60% of its metabolites are recovered in the urine.[1][10] Renal impairment does not significantly affect the pharmacokinetics of amlodipine.[1][20]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of S-amlodipine hydrochloride from various studies.
Table 1: Pharmacokinetic Parameters of S-amlodipine in Healthy Subjects
| Parameter | Value | Reference |
| Tmax (h) | 2-3 | [4] |
| Cmax (ng/mL) | 3.0 ± 0.6 (for 5 mg dose) | [3] |
| AUClast (ng·h/mL) | 151.4 ± 35.7 (for 5 mg dose) | [3] |
| AUC0-∞ (ng·h/mL) | 175.3 ± 45.1 (for 5 mg dose) | [3] |
| t1/2 (h) | 31 ± 13 | [4] |
| Volume of Distribution (Vd) | 21 L/kg | [10] |
| Plasma Protein Binding (%) | ~93 | [4] |
Table 2: Comparison of Pharmacokinetic Parameters between S-amlodipine and Racemic Amlodipine
| Parameter | S-amlodipine (2.5 mg) | Racemic Amlodipine (5 mg) | Reference |
| Cmax (ng/mL) | 3.1 ± 0.6 | 3.0 ± 0.6 | [3] |
| AUClast (ng·h/mL) | 139.7 ± 40.3 | 151.4 ± 35.7 | [3] |
| t1/2 (h) | 49.6 | 44.2 | [21] |
Experimental Protocols
The quantification of S-amlodipine in biological matrices, primarily human plasma, is crucial for pharmacokinetic studies. A common and robust analytical method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of S-amlodipine in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata™-X) with 1 mL of methanol, followed by 1 mL of water.[22][23]
-
To 100 µL of human plasma, add 5 µL of an internal standard working solution (e.g., S-amlodipine-d4).[23]
-
Add 500 µL of 0.2% v/v ethanolamine in water and vortex the sample.[22]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).[23]
-
Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[23]
-
Reconstitute the residue in 100 µL of the mobile phase.[23]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A chiral column is required for the separation of enantiomers (e.g., Phenomenex Lux Cellulose-4).[22]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer with an additive to improve peak shape (e.g., 0.2% ammonia).[24]
-
Flow Rate: A flow rate of 1 mL/min is commonly used.[24]
-
Injection Volume: 20 µL.[25]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for S-amlodipine and its internal standard.
-
3. Method Validation
-
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability (bench-top, freeze-thaw, and long-term).[24]
-
The lower limit of quantification (LLOQ) for S-amlodipine in human plasma is typically around 0.050 ng/mL.[22][23]
Visualizations
Metabolic Pathway of S-amlodipine
Caption: Primary metabolic pathway of S-amlodipine in the liver.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for a pharmacokinetic study of S-amlodipine.
Drug-Drug Interactions
Given that S-amlodipine is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with inhibitors and inducers of this enzyme.
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) can increase the plasma concentrations of S-amlodipine, potentially leading to an increased risk of hypotension and other adverse effects.[1][26][27]
-
CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, St. John's Wort) may decrease the plasma concentrations of S-amlodipine, potentially reducing its therapeutic efficacy.[28]
-
Other Interactions: Amlodipine may also interact with other medications, including certain statins (simvastatin, lovastatin), immunosuppressants (cyclosporine, tacrolimus), and other antihypertensive agents.[26][27][28]
Conclusion
S-amlodipine hydrochloride exhibits a favorable pharmacokinetic profile characterized by predictable absorption, extensive distribution, and a long elimination half-life, making it suitable for once-daily administration. Its metabolism is primarily mediated by CYP3A4, leading to the formation of inactive metabolites. Understanding the pharmacokinetics and metabolism of S-amlodipine is essential for optimizing its therapeutic use and for the development of new drug formulations and combination therapies. The analytical methods for its quantification are well-established, providing the necessary tools for further research and clinical monitoring.
References
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]
- 3. Pharmacokinetic and pharmacodynamic characteristics of a new S-amlodipine formulation in healthy Korean male subjects: a randomized, open-label, two-period, comparative, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Efficacy and Safety of S-Amlodipine 2.5 and 5 mg/d in Hypertensive Patients Who Were Treatment-Naive or Previously Received Antihypertensive Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amlodipine - Wikipedia [en.wikipedia.org]
- 13. Stereoselective plasma protein binding of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation | Semantic Scholar [semanticscholar.org]
- 17. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinPGx [clinpgx.org]
- 20. droracle.ai [droracle.ai]
- 21. rroij.com [rroij.com]
- 22. sciex.com [sciex.com]
- 23. sciex.com [sciex.com]
- 24. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 26. 12 Amlodipine Drug Interactions You Should Know [verywellhealth.com]
- 27. The Top 6 Amlodipine (Norvasc) Interactions to Remember - GoodRx [goodrx.com]
- 28. Taking amlodipine with other medicines and herbal supplements - NHS [nhs.uk]
A Technical Guide to the Chemical Synthesis and Purification of Levamlodipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker. While the besylate salt is the most common pharmaceutical form, the hydrochloride salt also holds significance. This technical guide provides a comprehensive overview of the chemical synthesis and purification of levamlodipine hydrochloride. The primary route involves the chiral resolution of racemic amlodipine to isolate the desired S-enantiomer, followed by salt formation with hydrochloric acid. This document details the experimental protocols, presents quantitative data in structured tables, and includes process diagrams for clarity.
Introduction
Amlodipine has a chiral center at the C-4 position of the dihydropyridine ring, resulting in two enantiomers: (S)-(-)-amlodipine (levamlodipine) and (R)-(+)-amlodipine. The calcium channel blocking activity, responsible for its antihypertensive effect, resides almost exclusively in the S-enantiomer. The synthesis of enantiomerically pure levamlodipine is therefore of significant pharmaceutical interest. The most prevalent industrial method for producing levamlodipine is through the chiral resolution of the racemic mixture. This guide focuses on this resolution followed by the conversion to the hydrochloride salt.
Chemical Synthesis Pathway
The synthesis of this compound is a two-step process starting from racemic amlodipine:
-
Chiral Resolution: Separation of the (S)-(-)-amlodipine from the racemic mixture.
-
Salt Formation: Reaction of the isolated (S)-(-)-amlodipine free base with hydrochloric acid.
Figure 1: General synthesis pathway for this compound.
Experimental Protocols
Chiral Resolution of Racemic Amlodipine
The most common method for the chiral resolution of racemic amlodipine involves the use of L-(+)-tartaric acid as a resolving agent to form diastereomeric salts, which can be separated by crystallization.
Protocol:
-
Dissolution: Dissolve racemic amlodipine in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water.
-
Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (approximately 0.5 molar equivalents) in the same solvent system to the amlodipine solution at room temperature.
-
Crystallization: Stir the mixture to induce crystallization of the S-(-)-amlodipine-L-tartrate salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation: Isolate the precipitated S-(-)-amlodipine-L-tartrate salt by filtration.
-
Washing and Drying: Wash the isolated salt with a cold solvent, such as acetone, and dry under vacuum.
-
Liberation of Free Base: Treat the S-(-)-amlodipine-L-tartrate salt with an aqueous base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the S-(-)-amlodipine free base.
-
Extraction: Extract the S-(-)-amlodipine free base into an organic solvent (e.g., dichloromethane).
-
Purification of Free Base: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to obtain the levamlodipine free base.
Synthesis of this compound
The isolated levamlodipine free base is then converted to the hydrochloride salt.
Protocol:
-
Dissolution: Dissolve the S-(-)-amlodipine free base in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: Add a solution of hydrochloric acid (in a suitable solvent like isopropanol or as an aqueous solution) to the amlodipine solution with stirring. The molar ratio of amlodipine base to HCl should be approximately 1:1.
-
Crystallization: The this compound will precipitate from the solution. The crystallization can be promoted by cooling the mixture.
-
Isolation and Purification: Isolate the crystalline product by filtration. Wash the crystals with a cold solvent (e.g., isopropanol or diethyl ether) to remove any remaining impurities.
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Data Presentation
The following tables summarize quantitative data from various reported synthesis and purification protocols for levamlodipine intermediates and related salts. Data for the hydrochloride salt is less prevalent in literature compared to the besylate salt.
Table 1: Chiral Resolution of Racemic Amlodipine
| Parameter | Value | Reference |
| Starting Material | Racemic Amlodipine | [1] |
| Resolving Agent | L-(+)-Tartaric Acid | [1] |
| Solvent | N,N-Dimethylformamide / Water | [1] |
| Yield of S-(-)-amlodipine-L-tartrate | 42.24% (molar) | [1] |
| Optical Purity (HPLC) | 99.49% | [1] |
Table 2: Conversion to Levamlodipine Besylate (for illustrative purposes)
| Parameter | Value | Reference |
| Starting Material | S-(-)-Amlodipine-L-tartrate | [1] |
| Reagent | Benzenesulfonic Acid | [1] |
| Solvent | Water / Isopropanol | [1] |
| Yield of Levamlodipine Besylate | 77.0% (molar) | [1] |
| Purity (HPLC) | 99.44% | [1] |
| Optical Purity (HPLC) | 99.55% | [1] |
Purification and Characterization
Purification
The primary method for the purification of this compound is recrystallization . The choice of solvent is critical and is typically an alcohol (e.g., ethanol, isopropanol) or a mixture of solvents that allows for good solubility at elevated temperatures and poor solubility at lower temperatures. The process generally involves:
-
Dissolving the crude this compound in a minimal amount of a suitable hot solvent.
-
Allowing the solution to cool slowly to induce crystallization.
-
Filtering the purified crystals.
-
Washing the crystals with a small amount of cold solvent.
-
Drying the crystals under vacuum.
References
A Technical Guide to the Solubility of Levamlodipine Hydrochloride in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of levamlodipine hydrochloride, the pharmacologically active S-enantiomer of amlodipine, in various aqueous and organic solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, bioavailability, and analytical method development. This document compiles available solubility data, details experimental protocols for its determination, and illustrates relevant physiological pathways.
Introduction to this compound
Levamlodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1][2] As the S-enantiomer of amlodipine, it possesses the therapeutic activity, while the R-enantiomer is largely inactive.[1] The hydrochloride salt of levamlodipine is often used in pharmaceutical formulations. Its solubility characteristics are a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract.
Solubility Data
Quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, data for amlodipine and its besylate salt provide valuable insights into its general solubility profile. It is important to note that the solubility of the hydrochloride salt may differ from that of the besylate salt or the free base due to differences in crystal lattice energy and solvation.
The following tables summarize the available qualitative and quantitative solubility data for amlodipine and its related forms.
Table 1: Qualitative Solubility of Amlodipine Besylate
| Solvent | Solubility Description |
| Water | Slightly soluble |
| Methanol | Freely soluble |
| Anhydrous Ethanol | Sparingly soluble |
| 2-Propanol | Slightly soluble |
Source: European Pharmacopoeia.[3]
Table 2: Quantitative Solubility of Amlodipine
| Solvent | Solubility (mg/mL) |
| Ethanol | ~12.5 |
| Dimethyl Sulfoxide (DMSO) | ~20 |
| Dimethylformamide (DMF) | ~20 |
| Aqueous Buffer (PBS, pH 7.2, with DMF) | ~0.077 |
Source: Cayman Chemical.[4]
Table 3: Quantitative Solubility of Amlodipine Besylate in Acetonitrile-Water Mixtures at Various Temperatures
| Temperature (K) | Acetonitrile Mass Fraction | Mole Fraction Solubility (x105) |
| 293.2 | 0.7 | 1.2 |
| 298.2 | 0.7 | 1.5 |
| 303.2 | 0.7 | 1.8 |
| 308.2 | 0.7 | 2.2 |
| 313.2 | 0.7 | 2.6 |
Source: Behboudi, E., et al. (2022).[5]
Experimental Protocols for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol outlines the general procedure.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, methanol, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, by taking into account the dilution factor.
Visualization of Methodologies and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Mechanism of Action of Levamlodipine
Levamlodipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.
References
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of Levamlodipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of levamlodipine hydrochloride, the pharmacologically active (S)-enantiomer of amlodipine. It details the molecule's structure, key physicochemical properties, and mechanism of action, presented for a professional audience in drug research and development.
Molecular Structure
Levamlodipine is the levorotatory isomer of amlodipine, a dihydropyridine calcium channel blocker. The therapeutic activity of racemic amlodipine is attributed almost exclusively to this (S)-enantiomer.[1][2][3] The hydrochloride salt enhances the compound's solubility and stability for pharmaceutical formulation.
-
IUPAC Name: 3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[2]
-
Molecular Formula (HCl salt): C₂₀H₂₅ClN₂O₅·HCl[4]
-
Molecular Formula (Free Base): C₂₀H₂₅ClN₂O₅[2]
-
Stereochemistry: The molecule possesses a single chiral center at the C4 position of the dihydropyridine ring, with the (S) configuration being the active form.[2]
The structure features a 1,4-dihydropyridine ring substituted with a 2-chlorophenyl group. This core structure is essential for its activity as a calcium channel antagonist. The ester groups at the 3 and 5 positions and the aminoethoxymethyl side chain at the 2 position contribute to its pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic behavior. The following table summarizes the key quantitative data for levamlodipine.
| Property | Value | Source(s) |
| Molecular Weight | 445.34 g/mol (HCl Salt) | [4] |
| 408.9 g/mol (Free Base) | [2] | |
| Melting Point | 138 °C | [2][5] |
| 102-104 °C | [6] | |
| pKa | 8.6 | [2][5] |
| 8.97 | [6] | |
| Aqueous Solubility | 81 mg/mL | [2][5] |
| LogP (Octanol/Water) | 3.30 | [2][5] |
Mechanism of Action & Signaling Pathway
Levamlodipine is a potent antagonist of voltage-gated L-type calcium channels. Its primary therapeutic effect, the lowering of blood pressure, is achieved through the relaxation of vascular smooth muscle.[5][7][8]
The mechanism involves the following steps:
-
Binding and Blockade: Levamlodipine binds to the L-type calcium channels located on the cell membranes of vascular smooth muscle cells.[7][8]
-
Inhibition of Calcium Influx: This binding blocks the transmembrane influx of extracellular calcium ions (Ca²⁺) into the cells.[5][7]
-
Reduced Intracellular Calcium: The blockade leads to a significant reduction in the intracellular Ca²⁺ concentration.
-
Inhibition of Muscle Contraction: Intracellular calcium is essential for activating myosin light chain kinase (MLCK), the enzyme that phosphorylates myosin, leading to muscle contraction.[7] By reducing available Ca²⁺, levamlodipine prevents the activation of MLCK.
-
Vasodilation: The inhibition of the contractile machinery results in the relaxation of vascular smooth muscle, leading to vasodilation (widening of blood vessels).[7][8] This vasodilation decreases total peripheral vascular resistance, which in turn lowers blood pressure.[2][5]
Levamlodipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes direct negative inotropic effects on the heart at therapeutic doses.[2][5]
Caption: Mechanism of action of Levamlodipine leading to vasodilation.
General Experimental Protocols
While the specific protocols for the cited data are not available, the following sections describe standard, widely accepted methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs).
Determination of Melting Point (Capillary Method)
This protocol is based on the principles outlined in USP <741>.[1][3][9][10]
-
Sample Preparation: The API is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.
-
Capillary Loading: A sufficient amount of the dried powder is packed into a capillary tube (typically 0.8–1.2 mm internal diameter) to form a compact column of 2.5–3.5 mm in height.
-
Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus alongside a precision thermometer. The apparatus consists of a controlled heating block or a transparent fluid bath.
-
Heating and Observation: The temperature is raised at a controlled rate. For a Class I procedure, the bath is heated until the temperature is about 30°C below the expected melting point, then the heating rate is adjusted to 1–2°C per minute.
-
Data Recording: The melting range is recorded from the temperature at which the substance column first collapses or shows evidence of liquid (onset point) to the temperature at which the substance becomes completely liquid (clear point).
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[4][11][12]
-
System Preparation: An excess amount of the API is added to a series of flasks or vials containing a known volume of the desired aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8 to simulate physiological conditions). The excess solid ensures that a saturated solution is formed.
-
Equilibration: The flasks are sealed and agitated in a temperature-controlled environment (e.g., an orbital shaker bath at 37 ± 1 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required is established by sampling at different intervals until the concentration of the dissolved API remains constant.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a non-adsorbing syringe filter (e.g., PTFE).
-
Analysis: The concentration of the API in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant of a substance.[2][5]
-
Solution Preparation: A precise amount of the API is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[5] An inert electrolyte like KCl (0.15 M) is added to maintain constant ionic strength.[4][5]
-
Apparatus Calibration: A pH meter with a combination electrode is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[5]
-
Titration: The sample solution is placed in a thermostatted vessel and titrated with a standardized titrant (e.g., 0.1 M NaOH for an acidic drug or 0.1 M HCl for a basic drug). The titrant is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which 50% of the species is ionized. The procedure is typically performed in triplicate to ensure reproducibility.[2][5]
Determination of Partition Coefficient (LogP)
The shake-flask method is the classical approach for experimentally determining the octanol-water partition coefficient (P).[8][13]
-
Phase Preparation: 1-Octanol and water are mutually saturated by mixing and allowing them to separate before the experiment.
-
Partitioning: A known amount of the API is dissolved in one of the phases (e.g., water). This solution is then combined with a known volume of the second, immiscible phase (e.g., octanol) in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to facilitate the partitioning of the solute between the two phases until equilibrium is reached. The funnel is then left undisturbed to allow for complete phase separation.
-
Analysis: The concentration of the API in each phase (the aqueous and the octanol layer) is measured using a suitable analytical technique, such as UV/VIS spectroscopy or HPLC.[8]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm, LogP.
References
- 1. scribd.com [scribd.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. thinksrs.com [thinksrs.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pKa Determination: [bio-protocol.org]
- 7. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 8. Partition coefficient - Wikipedia [en.wikipedia.org]
- 9. uspbpep.com [uspbpep.com]
- 10. â©741⪠Melting Range or Temperature [doi.usp.org]
- 11. who.int [who.int]
- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]
In-Vitro Activity of Levamlodipine on Vascular Smooth Muscle Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2][3] Its primary therapeutic effect stems from its direct action on vascular smooth muscle cells (VSMCs), leading to vasodilation and a reduction in peripheral vascular resistance.[4][5] This technical guide provides an in-depth review of the in-vitro activity of levamlodipine on VSMCs, focusing on its core mechanism of action, effects on cellular contraction and proliferation, and the underlying signaling pathways. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in cardiovascular pharmacology.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Levamlodipine exerts its primary effect by selectively blocking the transmembrane influx of calcium ions (Ca²⁺) through voltage-gated L-type calcium channels in vascular smooth muscle.[1][4][6] This action is significantly more pronounced in vascular muscle than in cardiac muscle, contributing to its potent vasodilatory properties without significant negative inotropic effects at therapeutic doses.[1][4] The reduction in intracellular Ca²⁺ concentration inhibits the activation of calcium-dependent calmodulin and myosin light chain kinase (MLCK).[5] Consequently, the phosphorylation of the myosin light chain is prevented, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent decrease in blood pressure.[5] Receptor binding studies have confirmed that the (S)-enantiomer (levamlodipine) is solely responsible for this L-type calcium channel blocking activity, while the (R)-enantiomer is inactive.[6]
Caption: Core mechanism of levamlodipine-induced vasodilation in VSMCs.
Quantitative Analysis of In-Vitro Efficacy
In-vitro studies have quantified the potent inhibitory effects of amlodipine (the racemic mixture containing levamlodipine) on VSMC contraction induced by various stimuli. These studies highlight its high affinity for vascular calcium channels.
Table 1: Inhibitory Effects of Amlodipine on VSMC Contraction
| Compound | Preparation | Agonist | IC₅₀ Value | Key Finding | Reference |
|---|---|---|---|---|---|
| Amlodipine | Depolarised rat aorta | Ca²⁺ | 1.9 nM | Twice as potent as nifedipine (IC₅₀ 4.1 nM) with a very slow onset of action. | [7][8] |
| Amlodipine | Rat aorta | 45 mM K⁺ (Depolarising step) | 19.4 nM | Less potent against transient depolarisation, suggesting voltage-dependent binding. | [7][8] |
| Amlodipine | Rat aorta | Phenylephrine | Similar potency to K⁺-induced responses | Effective against receptor-mediated contractions. |[7] |
Effects on VSMC Proliferation and Phenotypic Modulation
Beyond its immediate vasodilatory effects, amlodipine has been shown to inhibit VSMC proliferation, a key process in the pathophysiology of atherosclerosis and vascular hypertrophy.[9][10] This anti-proliferative action is attributed to interference with multiple mitogenic signaling pathways, often independent of its calcium channel blocking activity.
Key Anti-Proliferative Mechanisms:
-
Cell Cycle Arrest: Amlodipine inhibits DNA synthesis and VSMC proliferation by arresting the cell cycle in the early G1 phase.[9][10]
-
Inhibition of MAPK Pathway: It dose-dependently inhibits the activation of p42/p44 mitogen-activated protein kinases (MAPKs) induced by growth factors like basic fibroblast growth factor (bFGF).[11]
-
Downregulation of Proto-Oncogenes: Amlodipine decreases the expression of early response proto-oncogenes such as c-myc, c-fos, and c-jun, which are critical for cell proliferation.[9]
-
Induction of p21(Waf1/Cip1): The anti-proliferative effect is also mediated by the activation and de novo synthesis of p21(Waf1/Cip1), a potent inhibitor of cell cycle progression.[12]
-
Akt2/Sp1/miR-21 Pathway: Amlodipine can promote a differentiated, non-proliferative VSMC phenotype by activating an Akt2-dependent pathway, which leads to the nuclear translocation of the Sp1 transcription factor and subsequent expression of miR-21.[13]
Caption: Anti-proliferative signaling pathways of levamlodipine in VSMCs.
Table 2: Anti-Proliferative and Signaling Effects of Amlodipine on VSMCs
| Effect | Cell Type | Stimulus | Amlodipine Concentration | Reference |
|---|---|---|---|---|
| Inhibition of proliferation & DNA synthesis | Rat aortic VSMCs | Serum, bFGF, Thrombin | 0.1 - 10 µM | [9] |
| Inhibition of p42/p44 MAPK activation | Human internal mammary artery VSMCs | bFGF | 1 - 100 nM | [11] |
| Decreased proto-oncogene expression | Rat aortic VSMCs | Serum, bFGF, Thrombin | 0.1 - 10 µM | [9] |
| Activation of p21(Waf1/Cip1) synthesis | Human VSMCs | Not applicable | 10 nM - 1 µM | [12] |
| Induction of VSMC differentiation genes | Spontaneously Hypertensive Rat (SHR) VSMCs | Phenylephrine | 10 µM | [13] |
| Reduction of [³H]-Thymidine binding | SHR arterial smooth muscle cells | Not specified | Not specified (resulted in 50.5% reduction) |[14] |
Experimental Protocols and Methodologies
The in-vitro evaluation of levamlodipine on VSMCs involves a range of standard and advanced cell biology techniques.
4.1 VSMC Isolation and Culture
-
Source: Vascular smooth muscle cells are typically isolated from the aortic or arterial tissues of rats (e.g., Wistar-Kyoto or Spontaneously Hypertensive Rats) or from human tissue samples like the internal mammary artery obtained during surgery.[10][11]
-
Isolation: The vessel is stripped of endothelium and adventitia. The medial layer is minced and subjected to enzymatic digestion (e.g., using collagenase and elastase) to release individual VSMCs.
-
Culture: Cells are cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.[15] For experiments, cells are typically used between passages 3 and 8 to maintain their phenotype.
4.2 VSMC Contraction Assays
-
Method: Real-time contraction can be visualized in living VSMCs, often by expressing a fluorescent protein like GFP to outline cell morphology.[16] Alternatively, muscle strips or rings can be mounted in an organ bath, and isometric tension is measured with a force transducer.
-
Protocol:
-
VSMCs are cultured on a suitable substrate (e.g., collagen hydrogels).[17]
-
Cells are challenged with a contractile agonist (e.g., KCl to induce depolarization, phenylephrine, or endothelin-1).[7][16][18]
-
Changes in cell shape, area, or tension are recorded using microscopy and image analysis software or a polygraph, respectively.[16]
-
The experiment is repeated after pre-incubation with varying concentrations of levamlodipine to determine its inhibitory effect.
-
4.3 Proliferation and DNA Synthesis Assays
-
Method: Proliferation is commonly assessed by cell counting or by measuring DNA synthesis using bromodeoxyuridine (BrdU) incorporation or [³H]-thymidine uptake assays.[9]
-
Protocol (BrdU Assay):
-
VSMCs are seeded in 96-well plates and serum-starved for 24-48 hours to synchronize them in the G0/G1 phase.
-
Cells are stimulated with a mitogen (e.g., 10% FBS or 20 ng/mL bFGF) in the presence or absence of levamlodipine.[11]
-
BrdU is added to the culture medium for the final few hours of incubation.
-
Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), followed by a colorimetric substrate.
-
Absorbance is read with a plate reader to quantify DNA synthesis.
-
4.4 Western Blotting for Protein Analysis
-
Purpose: To quantify the expression or phosphorylation state of key signaling proteins (e.g., p42/p44 MAPK, Akt, p21).[11][13]
-
Protocol:
-
VSMCs are treated as described for the proliferation assay.
-
Cells are lysed, and total protein is extracted and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-phospho-MAPK) and then with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
-
4.5 Intracellular Calcium Imaging
-
Method: To measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).[19]
-
Protocol:
-
VSMCs cultured on glass coverslips are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.[19]
-
The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Cells are stimulated with an agonist in the presence or absence of levamlodipine.
-
Fluorescence is measured by exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emission intensities is used to calculate the [Ca²⁺]i.[20]
-
Caption: General experimental workflow for in-vitro VSMC studies.
Conclusion
The in-vitro activity of levamlodipine on vascular smooth muscle cells is multifaceted. Its primary, well-established mechanism is the potent and selective blockade of L-type calcium channels, which directly leads to vasodilation.[4][6] Furthermore, compelling evidence from in-vitro studies demonstrates that levamlodipine, mirroring the effects of racemic amlodipine, exerts significant anti-proliferative and phenotype-modulating effects on VSMCs.[9][10][13] These actions are mediated through the inhibition of critical mitogenic signaling pathways like MAPK and the activation of cell cycle inhibitors such as p21.[11][12] This dual activity—hemodynamic control and interference with vascular remodeling processes—underscores its therapeutic utility and provides a strong basis for its clinical efficacy in treating cardiovascular diseases.
References
- 1. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 6. Levamlodipine - Wikipedia [en.wikipedia.org]
- 7. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Channel Blocking Properties of Amlodipine in Vascular Smooth Muscle and Cardiac Muscle In Vitro: Evidence for Voltage Modulation of Vascular Dihydropyridine Receptors | Semantic Scholar [semanticscholar.org]
- 9. Amlodipine inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amlodipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The calcium channel blocker amlodipine exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of amlodipine on the growth of vascular smooth muscle cells of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vascular Smooth Muscle Cells Research Studies [lifelinecelltech.com]
- 19. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Journey of a Single Enantiomer: A Technical Guide to the Discovery and Development of Levamlodipine
Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker, has long been a cornerstone in the management of hypertension and angina.[1] It is a chiral molecule, existing as a racemic mixture of two enantiomers: (S)-amlodipine and (R)-amlodipine.[2] The therapeutic activity of amlodipine resides almost exclusively in the (S)-enantiomer, which is approximately 1000 times more potent at blocking L-type calcium channels than the (R)-enantiomer.[3] This crucial difference in pharmacological activity provided a strong rationale for the development of the single enantiomer, (S)-amlodipine, known as levamlodipine. The goal was to create a more specific and potentially better-tolerated antihypertensive agent by eliminating the less active and potentially side-effect-contributing (R)-enantiomer. This "chiral switch" from the racemate to the single, active enantiomer represents a significant advancement in targeted drug therapy. Levamlodipine was first marketed in Russia and India before gaining FDA approval on December 19, 2019, under the brand name Conjupri.[4][5]
Chiral Separation and Analysis
The successful development of levamlodipine hinged on the ability to efficiently separate it from its R-enantiomer. Various analytical techniques have been optimized for this purpose, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most prominent.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
One effective HPLC method for the chiral separation of amlodipine enantiomers utilizes a chiral stationary phase.
Objective: To separate and quantify (S)-amlodipine and (R)-amlodipine from a racemic mixture.
Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A Lux-2 chiral column is one example of a suitable column.[6]
-
Mobile Phase: A mixture of acetonitrile, triethylamine, and acetic acid. The exact ratio should be optimized for the specific column and system.
-
Sample Preparation: Amlodipine samples are dissolved in the mobile phase or a compatible solvent.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the desired ratio. The mobile phase should be filtered and degassed before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject a known concentration of the amlodipine sample onto the column.
-
Elution and Detection: The enantiomers are separated as they travel through the chiral column due to differential interactions with the stationary phase. The separated enantiomers are detected by the UV detector at a specific wavelength (e.g., 238 nm).
-
Data Analysis: The retention times of the two peaks correspond to the individual enantiomers. The peak areas can be used for quantification. In a typical separation, the (S)- and (R)-enantiomers can be resolved within 7 minutes.[6]
Experimental Protocol: Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for chiral separation, often employing cyclodextrins as chiral selectors.
Objective: To achieve baseline separation of amlodipine enantiomers.
Materials and Instrumentation:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate buffer at pH 9.0.
-
Chiral Selector: A cyclodextrin derivative, such as 15 mM carboximethyl-β-cyclodextrin (CM-β-CD).
Methodology:
-
Capillary Conditioning: Before the first use, the capillary is conditioned with 0.1 M NaOH, followed by purified water and then the BGE. Between runs, a shorter conditioning cycle is performed.
-
Sample Injection: The amlodipine sample, dissolved in an appropriate solvent, is injected into the capillary hydrodynamically (e.g., 30 mbar for 1 second).
-
Electrophoretic Separation: A high voltage (e.g., +25 kV) is applied across the capillary. The enantiomers migrate at different velocities due to their differential interactions with the chiral selector in the BGE.
-
Detection: The separated enantiomers are detected by the UV detector as they pass through the detection window (e.g., at 230 nm).
-
Data Analysis: The migration times of the peaks identify the individual enantiomers. This method can achieve baseline separation of the enantiomers within 5 minutes.
Pharmacology of Levamlodipine
Mechanism of Action
Levamlodipine exerts its therapeutic effect by selectively blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[4] This blockade leads to vasodilation and a subsequent reduction in blood pressure.
The signaling pathway for levamlodipine-induced vasodilation begins with its binding to the L-type calcium channels on the membrane of vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium into the cell. The reduced intracellular calcium concentration leads to decreased binding of calcium to calmodulin. The calcium-calmodulin complex is required to activate myosin light chain kinase (MLCK). Consequently, with reduced activation of MLCK, there is less phosphorylation of the myosin light chains. This reduction in phosphorylation prevents the interaction of myosin and actin filaments, leading to smooth muscle relaxation and vasodilation.[7]
Caption: Signaling pathway of levamlodipine-induced vasodilation.
Pharmacodynamics
The primary pharmacodynamic effect of levamlodipine is the dose-dependent reduction of peripheral vascular resistance, leading to a decrease in blood pressure. As previously mentioned, the (S)-enantiomer has a significantly higher affinity for the L-type calcium channel than the (R)-enantiomer.
| Enantiomer | Receptor Binding Affinity (L-type Calcium Channel) |
| (S)-amlodipine (Levamlodipine) | ~1000-fold higher than (R)-amlodipine[3] |
| (R)-amlodipine | Low affinity[3] |
Pharmacokinetics
Levamlodipine exhibits predictable pharmacokinetic properties that support once-daily dosing.
| Parameter | Levamlodipine (S-amlodipine) | Racemic Amlodipine |
| Time to Peak Plasma Concentration (Tmax) | 6-12 hours[4] | 6-12 hours[1] |
| Absolute Bioavailability | 64-90%[4] | 64-90%[1] |
| Plasma Protein Binding | ~93%[4] | ~93%[1] |
| Metabolism | Extensively metabolized in the liver (~90%) to inactive metabolites, primarily by CYP3A4.[4] | Extensively metabolized in the liver (~90%) to inactive metabolites.[1] |
| Elimination Half-life (t1/2) | 30-50 hours[4] | 30-50 hours[1] |
| Excretion | ~60% of metabolites excreted in the urine, with 10% as unchanged drug.[4] | ~60% of metabolites excreted in the urine, with 10% as unchanged drug.[1] |
Clinical Development and Efficacy
The clinical development of levamlodipine focused on demonstrating its efficacy and improved safety profile compared to the racemic mixture.
Pivotal Clinical Trials
A key study in the clinical development of levamlodipine was a randomized, double-blind, parallel-group trial comparing the efficacy and safety of levamlodipine with racemic amlodipine in patients with mild to moderate hypertension (ClinicalTrials.gov Identifier: NCT01131546).[8][9]
Study Design:
-
Population: Patients aged 18-75 years with mild to moderate essential hypertension (mean blood pressure ≥140/90 mmHg and <180/110 mmHg).
-
Intervention: Patients were randomized to receive either levamlodipine (2.5 mg or 5 mg once daily) or racemic amlodipine (5 mg once daily).
-
Primary Outcome: The primary efficacy endpoint was the change in sitting diastolic blood pressure from baseline to the end of the treatment period.
-
Secondary Outcomes: Included changes in sitting systolic blood pressure and the incidence of adverse events.
Key Findings: The trial demonstrated that levamlodipine at half the dose of racemic amlodipine provided comparable blood pressure-lowering effects.
Clinical Efficacy
Multiple studies and meta-analyses have confirmed the antihypertensive efficacy of levamlodipine.
| Study/Analysis | Levamlodipine Dose | Racemic Amlodipine Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |
| Meta-analysis (8 studies, 1456 subjects) | 2.5-5 mg | 5-10 mg | Statistically significant reduction, comparable to racemic amlodipine. | Statistically significant reduction, comparable to racemic amlodipine. |
| Clinical Trial (204 subjects, 8 weeks) | 2.5 mg/day | 5 mg/day | -14.84 mmHg | -15.02 mmHg |
Safety and Tolerability
A key advantage of levamlodipine is its improved tolerability profile, particularly a lower incidence of peripheral edema, a common side effect of racemic amlodipine.
| Adverse Event | Levamlodipine | Racemic Amlodipine | Odds Ratio (OR) [95% CI] |
| Any Adverse Event | Lower incidence | Higher incidence | 0.51 [0.34-0.77] |
| Peripheral Edema | Significantly lower incidence | Higher incidence | - |
In a post-marketing surveillance study involving 1,859 patients, only 30 reported side effects, which were mild in nature. Of 314 patients who had previously experienced peripheral edema with racemic amlodipine, 98.72% saw a resolution of the edema after switching to levamlodipine.
Logical Development Workflow
The development of levamlodipine as a single enantiomer drug followed a logical progression from basic research to clinical application.
Caption: Development workflow of levamlodipine as a single enantiomer drug.
Conclusion
The development of levamlodipine from racemic amlodipine is a prime example of a successful chiral switch, driven by a deep understanding of stereoselective pharmacology. By isolating the therapeutically active (S)-enantiomer, a drug with comparable efficacy to the racemate at half the dose and a superior safety profile, particularly with regard to peripheral edema, was developed. This in-depth technical guide highlights the key experimental, pharmacological, and clinical milestones in the journey of levamlodipine, underscoring its importance as a refined and targeted therapy for hypertension. For researchers and drug development professionals, the story of levamlodipine serves as a compelling case study in the value of stereochemistry in modern drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Clinical assessment of levamlodipine besylate combination therapy for essential hypertension: A protocol for systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Studies of Levamlodipine Hydrochloride versus Racemic Amlodipine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. The commercial formulation is a racemic mixture of two enantiomers: (S)-amlodipine (levamlodipine) and (R)-amlodipine. Initial studies have demonstrated that the antihypertensive activity resides almost exclusively in the (S)-enantiomer. This technical guide provides an in-depth comparison of levamlodipine and racemic amlodipine, focusing on the foundational preclinical and clinical data. It includes a detailed examination of their mechanisms of action, pharmacokinetic profiles, and clinical efficacy and safety, supported by quantitative data, experimental protocols, and visual diagrams of key biological and analytical processes.
Mechanism of Action: A Tale of Two Enantiomers
Amlodipine's therapeutic effect is achieved by blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] Receptor binding studies have conclusively shown that only the (S)-enantiomer, levamlodipine, actively binds to and blocks L-type calcium channels.[1][2] The (R)-enantiomer possesses over 1000-fold less activity at these channels and does not contribute to the antihypertensive effect.[1] Some evidence suggests that the (R)-enantiomer may be associated with certain adverse effects, such as peripheral edema, potentially through mechanisms involving nitric oxide synthase.[1]
Signaling Pathway of Levamlodipine
Caption: Mechanism of action of levamlodipine on vascular smooth muscle cells.
Pharmacodynamics and Efficacy
Initial clinical trials and subsequent meta-analyses have consistently demonstrated that levamlodipine at half the dose of the racemic mixture provides equivalent antihypertensive efficacy.[1][3] This is attributed to the fact that levamlodipine is the pharmacologically active enantiomer.
Comparative Efficacy Data from Clinical Studies
| Study Type | Number of Patients | Levamlodipine Dose | Racemic Amlodipine Dose | Key Efficacy Findings | Reference(s) |
| Meta-analysis | 1456 | 2.5 mg | 5 mg | Levamlodipine showed a statistically significant higher effective rate (OR=2.19). | [2] |
| Randomized Controlled Trial | 84 | 2.5 mg | 5 mg | The total effective rate was 71.4% for levamlodipine and 90.5% for racemic amlodipine. | [4] |
| Systematic Review | 15 RCTs | 2.5 mg | 5 mg | No significant difference in blood pressure control between the two groups. | [5][6] |
| Pragmatic Comparative Study | 10,031 | Not specified | Not specified | Similar rates of major cardiovascular and cerebrovascular events. | [7] |
Safety and Tolerability
A key finding from initial studies is the improved safety profile of levamlodipine compared to racemic amlodipine, most notably a lower incidence of peripheral edema.[1][7]
Comparative Adverse Event Data
| Adverse Event | Incidence with Levamlodipine | Incidence with Racemic Amlodipine | Risk Difference (95% CI) | Reference(s) |
| Any Adverse Reaction | 6.0% | 8.4% | -2.4% | [7] |
| Lower Extremity Edema | 1.1% | 3.0% | -1.9% | [7] |
| Headache | 0.7% | 1.1% | -0.4% | [7] |
| Edema (Meta-analysis) | Lower | Higher | -0.02 (-0.03 to 0.00) | [6][8] |
Experimental Protocols
Clinical Trial Methodology: A Representative Example (NCT01131546)
This study was designed to compare the efficacy and safety of levamlodipine besylate (2.5 mg or 5 mg) versus amlodipine maleate (5 mg) in patients with mild to moderate essential hypertension.[9]
-
Study Design: Randomized, double-blind, parallel-group.
-
Patient Population: Patients with mild to moderate essential hypertension.
-
Inclusion Criteria: Diagnosis of essential hypertension.
-
Exclusion Criteria: Secondary hypertension, severe hypertension, concurrent use of other drugs affecting blood pressure, allergy to dihydropyridine calcium antagonists, congestive heart failure, unstable angina, severe arrhythmia, renal or hepatic dysfunction.[9]
-
Interventions:
-
Group 1: Levamlodipine besylate 2.5 mg or 5 mg once daily.
-
Group 2: Amlodipine maleate 5 mg once daily.
-
-
Primary Outcome Measures: Changes in systolic and diastolic blood pressure from baseline.
-
Secondary Outcome Measures: Incidence of adverse events.
Enantioselective Quantification of Amlodipine in Human Plasma
The accurate determination of the pharmacokinetic profiles of (S)- and (R)-amlodipine requires a robust and sensitive bioanalytical method. The following protocol is a synthesis of methodologies described in the literature.[10][11][12][13]
Experimental Workflow for Chiral LC-MS/MS Analysis
Caption: Workflow for the enantioselective analysis of amlodipine in plasma.
-
Sample Preparation:
-
A small volume of human plasma (e.g., 200 µL) is used.[11]
-
Deuterated internal standards (R-amlodipine-d4 and S-amlodipine-d4) are added.[11]
-
Extraction of the analytes is performed using either liquid-liquid extraction or solid-phase extraction (SPE) with a polymeric reversed-phase cartridge.[11][13]
-
The extract is evaporated to dryness and reconstituted in the mobile phase.[10]
-
-
Chromatographic Separation:
-
Detection and Quantification:
-
The eluent is introduced into a tandem mass spectrometer.
-
Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM).[13]
-
The ion transitions monitored are typically m/z 409.3 → 237.9 for the amlodipine enantiomers and m/z 413.3 → 237.9 for the deuterated internal standards.[13]
-
The method is validated for linearity, precision, accuracy, and stability. A typical linear range is 0.1-10 ng/mL for each enantiomer.[11]
-
Conclusion
The initial body of research on levamlodipine versus racemic amlodipine provides a strong rationale for the development and clinical use of the single enantiomer. The key findings indicate that levamlodipine is the pharmacologically active moiety responsible for the antihypertensive effects of racemic amlodipine. Clinical studies have shown that levamlodipine provides comparable efficacy at half the dose of the racemate, with a significantly improved safety profile, particularly a lower incidence of peripheral edema. The development of robust bioanalytical methods has been crucial in elucidating the distinct pharmacokinetic and pharmacodynamic properties of the individual enantiomers. For drug development professionals, these initial studies underscore the value of chiral switching as a strategy to improve the therapeutic index of existing racemic drugs. For researchers and scientists, the distinct pharmacological profiles of the amlodipine enantiomers continue to offer avenues for investigating the molecular mechanisms of both therapeutic effects and adverse drug reactions.
References
- 1. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of (S)-amlodipine and (R)-amlodipine on L-type calcium ch...: Ingenta Connect [ingentaconnect.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Comparative effects of 2.5mg levamlodipine and 5mg amlodipine on vascular endothelial function and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. sciex.com [sciex.com]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Levamlodipine Hydrochloride in Pharmaceutical Formulations
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of levamlodipine hydrochloride in bulk drug and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The described protocol is suitable for routine quality control analysis.
Introduction
Levamlodipine, the (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1][2][3] As the pharmacologically active isomer, its accurate quantification is critical for ensuring the quality and efficacy of pharmaceutical products.[2][3] High-performance liquid chromatography (HPLC) is a preferred analytical technique for pharmaceutical analysis due to its high sensitivity, resolution, and reproducibility.[4] This note presents a validated HPLC method for the precise quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅ClN₂O₅·HCl | |
| Molecular Weight | 445.3 g/mol | [2] |
| pKa | 8.97 | |
| Solubility | Soluble in methanol and chloroform. | |
| UV Maximum (λmax) | ~239 nm | [5] |
Experimental Protocol
Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 239 nm.
-
Run Time: 10 minutes.
Preparation of Solutions
-
Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 30 µg/mL.
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of levamlodipine to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development.
Results and Discussion
The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][6][7]
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results, as shown in the table below, were found to be within the acceptable limits.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.15 |
| Theoretical Plates | > 2000 | 6800 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Linearity
The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 5 to 30 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity.
| Parameter | Result |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 45872x + 1235 |
Accuracy
The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%). The percentage recovery was found to be within the acceptable limit of 98-102%.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.38% |
| 100% | 10 | 10.08 | 100.80% |
| 120% | 12 | 11.89 | 99.08% |
Precision
The precision of the analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]
-
Repeatability (Intra-day Precision): The intra-day precision was determined by analyzing six replicate samples of the same concentration on the same day. The %RSD was found to be 0.92%.
-
Intermediate Precision (Inter-day Precision): The inter-day precision was evaluated by analyzing the same sample on three different days. The %RSD was 1.15%.
| Precision Type | % RSD |
| Intra-day (n=6) | 0.92% |
| Inter-day (n=3) | 1.15% |
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a solution containing this compound. There were no interfering peaks from the blank or placebo at the retention time of levamlodipine, which was observed at approximately 4.5 minutes.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
Method Validation Parameters Relationship
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, accurate, precise, and specific. The method was successfully validated as per ICH guidelines and can be effectively used for the routine analysis of this compound in bulk and pharmaceutical dosage forms, ensuring product quality and compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols for the Enantiomeric Separation of Amlodipine Isomers Using Chiral Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is a chiral molecule and is commercially available as a racemic mixture of its (S)- and (R)-enantiomers. The pharmacological activity of amlodipine resides primarily in the (S)-enantiomer, which is about 1000 times more potent as a calcium channel blocker than the (R)-enantiomer. The (R)-enantiomer has been associated with side effects such as peripheral edema. Therefore, the separation and quantification of amlodipine enantiomers are crucial for pharmaceutical quality control, pharmacokinetic studies, and the development of enantiomerically pure formulations. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
This document provides detailed application notes and protocols for the enantiomeric separation of amlodipine using various chiral stationary phases (CSPs) and mobile phase conditions.
Data Presentation: Chromatographic Conditions and Performance
The following tables summarize the quantitative data from various studies on the chiral separation of amlodipine enantiomers.
Table 1: Polysaccharide-Based Chiral Stationary Phases
| Parameter | Method 1 | Method 2 |
| Column | Lux Cellulose-4 | Chiralpak IA |
| Dimensions | 150 x 2 mm, 3 µm | Not Specified |
| Mobile Phase | 0.05% Ethanolamine in Acetonitrile:Isopropanol (96:4 v/v)[1] | Hexane:Isopropanol (50:50 v/v)[2] |
| Flow Rate | 0.3 mL/min[1] | Not Specified |
| Detection | MS/MS (ESI+)[1] | UV |
| Retention Time (R-Amlodipine) | Not Specified | ~4.96 min[2] |
| Retention Time (S-Amlodipine) | Not Specified | ~5.30 min[2] |
| Resolution (Rs) | Baseline Separation[3] | ~0.88[2] |
Table 2: Protein-Based and Macrocyclic Antibiotic-Based Chiral Stationary Phases
| Parameter | Method 3 | Method 4 |
| Column | Chiral AGP | Chirobiotic V |
| Dimensions | 100 x 4.6 mm, 5 µm[4] | Not Specified |
| Mobile Phase | 10 mM Ammonium acetate buffer (pH 4.6) with 1% 1-Propanol[4] | Methanol:Ammonium nitrate (100:0.1, v/v)[5] |
| Flow Rate | 0.9 mL/min[4] | 0.5 mL/min[5] |
| Temperature | Not Specified | 12°C[5] |
| Detection | UV at 235 nm[4] | Not Specified |
| Retention Time (R-Amlodipine) | ~5 min[4] | Not Specified |
| Retention Time (S-Amlodipine) | ~7 min[4] | Not Specified |
| Resolution (Rs) | Baseline Separation | Optimized Separation |
Table 3: Crown Ether-Based and Ovomucoid-Based Chiral Stationary Phases
| Parameter | Method 5 | Method 6 |
| Column | Daicel CROWNPAK CR(+) | Ultron ES-OVM (ovomucoid) |
| Dimensions | 150 x 4.0 mm, 5 µm[6] | 150 x 4.6 mm, 5 µm[7] |
| Mobile Phase | Aqueous acidic 70% HClO4 (pH 2.0):Methanol (95:5 v/v)[6] | 20mM Dibasic sodium phosphate buffer (pH 7.0):Acetonitrile (80:20 v/v)[7][8] |
| Flow Rate | 0.8 mL/min[6] | 1.0 mL/min[7][8] |
| Temperature | Not Specified | 25°C[7][8] |
| Detection | UV at 238 nm[6] | PDA at 360 nm[7][8] |
| Retention Time (R-Amlodipine) | Not Specified | ~8.0 min[7][8] |
| Retention Time (S-Amlodipine) | Not Specified | ~11.0 min[7][8] |
| Resolution (Rs) | Baseline Separation | Baseline Separation |
Table 4: Molecularly Imprinted Polymer (MIP)-Based and Achiral Column with Chiral Mobile Phase Additives
| Parameter | Method 7 | Method 8 |
| Column | Amlodipine-imprinted polymer | WondaSil C18 (achiral) |
| Dimensions | Not Specified | Not Specified |
| Mobile Phase | Chloroform[9][10] | Methanol:Water (45:55 v/v, pH 2.5) containing 7.5 mmol L−1 SBE-β-CD and 0.3 mmol L−1 PEG-20M[11][12] |
| Flow Rate | 0.3 mL/min[9][10] | Not Specified |
| Temperature | Room Temperature[9][10] | Not Specified |
| Detection | Not Specified | Not Specified |
| Retention Time (R-Amlodipine) | Not Specified | Not Specified |
| Retention Time (S-Amlodipine) | Not Specified | Not Specified |
| Separation Time | Not Specified | Within 16 min[11][12] |
Experimental Protocols
Protocol 1: Enantiomeric Separation of Amlodipine using a Polysaccharide-Based CSP (Lux Cellulose-4)
This protocol is suitable for the analysis of amlodipine enantiomers in human plasma by LC-MS/MS.[3]
1. Materials and Reagents:
-
(R)-Amlodipine and (S)-Amlodipine reference standards
-
(R,S)-Amlodipine-d4 internal standard
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanolamine
-
Human plasma
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)
2. Chromatographic Conditions:
-
HPLC System: LC-MS/MS system
-
Column: Lux Cellulose-4 (150 x 2 mm, 3 µm)
-
Mobile Phase: 0.05% Ethanolamine in Acetonitrile:Isopropanol (96:4 v/v)[1]
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry with ESI+
3. Sample Preparation (Human Plasma):
-
To 100 µL of human plasma, add 5 µL of the internal standard working solution.
-
Add 500 µL of 0.2% (v/v) ethanolamine in water and vortex.
-
Perform solid-phase extraction using Strata-X cartridges.[3]
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
4. Data Analysis:
-
Monitor the transitions for amlodipine enantiomers and the internal standard. For amlodipine, the transition is m/z 409.3 → 237.9.[1]
-
Construct calibration curves and quantify the enantiomers based on the peak area ratios relative to the internal standard.
Protocol 2: Enantiomeric Separation of Amlodipine using a Protein-Based CSP (Chiral AGP)
This protocol is suitable for the analysis of amlodipine enantiomers in pharmaceutical formulations.[4]
1. Materials and Reagents:
-
(R,S)-Amlodipine reference standard
-
Ammonium acetate
-
1-Propanol
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: HPLC with UV-Visible detector
-
Column: Chiral AGP (100 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6[4]
-
Flow Rate: 0.9 mL/min[4]
-
Column Temperature: Ambient
-
Injection Volume: 50 µL[4]
-
Detection: UV at 235 nm[4]
3. Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of amlodipine.
-
Dissolve the powder in a suitable solvent (e.g., mobile phase) and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.
4. Data Analysis:
-
Identify the peaks for (R)- and (S)-amlodipine based on their retention times (approximately 5 and 7 minutes, respectively).[4]
-
Calculate the enantiomeric purity or ratio based on the peak areas.
Visualizations
Caption: Workflow for the chiral separation of amlodipine.
Caption: Factors influencing amlodipine enantioseparation.
References
- 1. sciex.com [sciex.com]
- 2. aditum.org [aditum.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Chiral Separation of Amlodipine and its Enantiomer on a Molecularly Imprinted Polymer-Based Stationary Phase | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Determination of Levamlodipine Enantiomeric Purity by Capillary Electrophoresis
Abstract
This application note details a robust and efficient capillary electrophoresis (CE) method for the determination of the enantiomeric purity of levamlodipine. Levamlodipine, the S-(-)-enantiomer of amlodipine, is the pharmacologically active isomer responsible for the therapeutic effects in treating hypertension and angina.[1][2][3] The presence of the R-(+)-enantiomer is considered an impurity. Therefore, a reliable method for quantifying the enantiomeric excess of levamlodipine is crucial for quality control in pharmaceutical manufacturing. This document provides a comprehensive protocol using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector, which offers high resolution and rapid analysis times.[4][5] The method has been validated for its selectivity, linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine use in a laboratory setting.[4]
Introduction
Amlodipine is a chiral dihydropyridine calcium channel blocker that exists as a racemic mixture of S-(-)- and R-(+)-enantiomers.[1][3][6] The S-(-)-enantiomer, levamlodipine, is primarily responsible for the calcium channel blocking activity, while the R-(+)-enantiomer is significantly less active.[2][3] Consequently, the development of single-enantiomer formulations of levamlodipine has been pursued to provide a more favorable therapeutic profile.
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations in the pharmaceutical industry due to its high efficiency, short analysis time, and low consumption of reagents and samples.[7][8][9] The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte (BGE).[8] Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities.[1][10][11] This application note describes a validated CE method for the enantiomeric purity determination of levamlodipine besylate in bulk drug substances.
Experimental Protocol
This protocol is based on a validated method for the enantiomeric purity of levamlodipine besylate.[4][5]
Instrumentation and Materials:
-
Capillary Electrophoresis System: Equipped with a UV detector.
-
Fused-Silica Capillary: Uncoated, with dimensions such as 50 µm internal diameter and an effective length of 40 cm.
-
Reagents:
-
Levamlodipine Besylate Reference Standard
-
R-Amlodipine Besylate Reference Standard
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Sodium Phosphate Monobasic
-
Phosphoric Acid
-
Sodium Hydroxide
-
Methanol (HPLC grade)
-
Deionized Water
-
Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a 40 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 3.5 using phosphoric acid. Add CM-β-CD to a final concentration of 4 mM.[4][5]
-
Standard Stock Solution: Accurately weigh and dissolve levamlodipine besylate reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
R-Amlodipine Spiking Solution: Prepare a stock solution of R-amlodipine besylate in methanol (e.g., 1 mg/mL). This will be used for selectivity and validation studies.
-
Sample Solution: Accurately weigh and dissolve the levamlodipine besylate bulk drug sample in methanol to achieve a final concentration similar to the standard solution.
CE Method Parameters:
| Parameter | Value |
| Capillary | Fused-silica, uncoated |
| Background Electrolyte | 40 mM Phosphate buffer (pH 3.5) with 4 mM CM-β-CD[4][5] |
| Applied Voltage | +30 kV (normal polarity)[4][5] |
| Capillary Temperature | 25 °C[4][5] |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection Wavelength | 238 nm |
Procedure:
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 0.1 M sodium hydroxide, followed by deionized water, and finally with the BGE.
-
System Equilibration: Equilibrate the system by running the BGE under the specified voltage for a sufficient time to achieve a stable baseline.
-
Injection: Inject the standard solution, R-amlodipine spiking solution (for peak identification), and the sample solution.
-
Data Acquisition: Record the electropherograms for each injection. The migration order is typically S-amlodipine followed by R-amlodipine.[1]
Method Validation Summary
The described method has been fully validated according to ICH guidelines.[1] The following tables summarize the quantitative data from the validation studies.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) between enantiomers | > 2.0 | 9.8[4][5] |
| Theoretical Plates (N) for Levamlodipine | > 50,000 | > 100,000 |
| Tailing Factor (T) for Levamlodipine | 0.8 - 1.5 | 1.1 |
Table 2: Linearity, LOD, and LOQ for R-Amlodipine
| Parameter | Result |
| Linearity Range (mg/mL) | 0.003 - 0.02 |
| Correlation Coefficient (r²) | 0.9991[4][5] |
| Limit of Detection (LOD) (mg/mL) | 0.001[4][5] |
| Limit of Quantitation (LOQ) (mg/mL) | 0.003[4][5] |
Table 3: Accuracy and Precision for R-Amlodipine
| Concentration Level | Accuracy (% Recovery) | Precision (RSD%) |
| LOQ | 95 - 104%[4][5] | < 5% |
| 100% of impurity level (e.g., 0.2%) | 98 - 102% | < 2% |
| 150% of impurity level | 98 - 102% | < 2% |
Visualizations
Diagram 1: Experimental Workflow for Levamlodipine Enantiomeric Purity Testing
Caption: Workflow for the determination of levamlodipine enantiomeric purity by CE.
Diagram 2: Signaling Pathway of Chiral Recognition in Capillary Electrophoresis
Caption: Chiral recognition mechanism leading to enantiomeric separation.
Conclusion
The capillary electrophoresis method detailed in this application note provides a reliable and efficient means for determining the enantiomeric purity of levamlodipine. The use of carboxymethyl-β-cyclodextrin as a chiral selector allows for excellent resolution between the S-(-)- and R-(+)-enantiomers in a short analysis time. The method is validated and shown to be linear, accurate, precise, and sensitive, making it a valuable tool for quality control in the pharmaceutical industry to ensure the safety and efficacy of levamlodipine drug products.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of enantiomeric impurity of levamlodipine besylate bulk drug by capillary electrophoresis using carboxymethyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Protocol for Preparing Levamlodipine Hydrochloride Stock Solutions for Cell-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a dihydropyridine calcium channel blocker. It is widely utilized in research to investigate its effects on various cellular processes. Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation and storage of drug stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of levamlodipine hydrochloride stock solutions to ensure consistency and reliability in experimental outcomes.
Physicochemical Properties and Solubility
Proper solvent selection is crucial for dissolving this compound and maintaining its stability. The solubility of this compound in common laboratory solvents is summarized below.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 81 - 82[1] | 198.1 - 200.54[1] | Fresh, anhydrous DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility.[1] |
| Ethanol | 81 - 82[1] | ~198 - 200 | --- |
| Water | Insoluble[1] | --- | --- |
Molecular Weight of this compound: 445.34 g/mol
Based on its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired final concentrations in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.4534 mg of this compound.
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO. For 4.4534 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube/vial securely.
-
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for the specific cell-based assay, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2][3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots protected from light.
-
Table 2: Storage and Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Notes |
| -80°C | Up to 1 year[1] | Recommended for long-term storage. |
| -20°C | Up to 1 month[1][3][4] | Suitable for short-term storage. |
Use in Cell-Based Assays
When preparing working solutions for cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could cause cellular toxicity, typically below 0.1%.[2] For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock solution, a 1:1000 dilution is required (e.g., 1 µL of stock solution in 1 mL of cell culture medium).
Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock solutions.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
Levamlodipine primarily acts as a blocker of L-type calcium channels. Its mechanism of action involves inhibiting the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure. The simplified signaling pathway is depicted below.
References
Application of Levamlodipine in Experimental Models of Cardiac Hypertrophy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure. Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker. It exerts its effects by selectively inhibiting the influx of extracellular calcium ions across the membranes of L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2] This document provides detailed application notes and protocols for the use of levamlodipine in preclinical experimental models of cardiac hypertrophy, summarizing key quantitative data and outlining detailed methodologies for researchers.
Mechanism of Action in Cardiac Hypertrophy
Levamlodipine's primary mechanism in mitigating cardiac hypertrophy involves the blockade of L-type calcium channels. This action leads to systemic vasodilation, reducing blood pressure and consequently the afterload on the heart.[2][3] Beyond its hemodynamic effects, levamlodipine has been shown to interfere with specific signaling pathways directly involved in the hypertrophic process.
Data Presentation: Efficacy of Levamlodipine in Animal Models
The following tables summarize the quantitative data from studies investigating the effects of amlodipine (racemic mixture, with levamlodipine as the active component) on key hypertrophic parameters in two common experimental models: the Spontaneously Hypertensive Rat (SHR) and the Transverse Aortic Constriction (TAC) mouse model.
Table 1: Effects of Amlodipine in the Spontaneously Hypertensive Rat (SHR) Model
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Results | Citation |
| Heart-to-Body-Weight Ratio | SHR | Amlodipine | 10 mg/kg/day (oral) | 30 weeks | Significant reduction compared to placebo-treated SHR. | [4] |
| Left Ventricle Weight/Body Weight Ratio | SHR | Amlodipine | 8 and 20 mg/kg/day (oral) | 6 months | Significant reduction in both treatment groups compared to untreated SHR. | [5] |
| Cardiac Fibrosis | SHR | Amlodipine | 2, 8, and 20 mg/kg/day (oral) | 6 months | All three doses reduced cardiac fibrosis. | [5] |
| Cardiomyocyte Cross-Sectional Area | SHR | Amlodipine | Not specified | Not specified | Significant reduction compared to untreated SHR. | [6] |
Table 2: Effects of Amlodipine in the Transverse Aortic Constriction (TAC) Model
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Results | Citation |
| Heart-to-Body Weight Ratio | C57/B6 Mice | Amlodipine | 3 mg/kg/day | 1 week | 6.04 ± 0.16 mg/g vs. 6.90 ± 0.45 mg/g in untreated TAC mice (P < 0.01). | [4] |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)
The SHR model is a well-established genetic model of hypertension that develops left ventricular hypertrophy progressively.[7][8][9]
Materials:
-
Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats (normotensive control).[7]
-
Levamlodipine
-
Vehicle for drug administration (e.g., sterile water or saline)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff method)
-
Echocardiography system
-
Histology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)
Procedure:
-
Animal Acclimatization: Acclimatize SHR and WKY rats to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Record baseline body weight and blood pressure for all animals.
-
Grouping: Randomly divide SHR into a vehicle control group and one or more levamlodipine treatment groups. Include a WKY control group.
-
Drug Administration: Administer levamlodipine or vehicle daily via oral gavage. Dosages from studies with racemic amlodipine range from 2 to 20 mg/kg/day.[5]
-
Monitoring: Monitor blood pressure and body weight weekly.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal dimension, wall thickness).
-
Termination and Tissue Collection: At the end of the treatment period (e.g., 6 months), euthanize the animals.[5] Excise the hearts, wash with cold saline, blot dry, and weigh. Calculate the heart weight to body weight ratio.
-
Histological Analysis: Fix the heart tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with H&E to measure cardiomyocyte cross-sectional area and with Masson's trichrome or Picrosirius red to assess cardiac fibrosis.
Protocol 2: Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC)
The TAC model surgically induces pressure overload, leading to rapid and significant cardiac hypertrophy.[1][3][10]
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Levamlodipine
-
Vehicle for drug administration
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for small animals
-
Suture material (e.g., 7-0 silk)
-
A blunt needle (e.g., 27-gauge) to standardize the constriction
-
Ventilator for small rodents
-
Echocardiography system
-
Histology equipment and reagents
Procedure:
-
Animal Acclimatization and Baseline Measurements: As described in Protocol 1.
-
Surgical Procedure (TAC):
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a thoracotomy to expose the aortic arch.
-
Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.
-
Place a 27-gauge needle alongside the aorta, and tie the suture snugly around both the aorta and the needle.
-
Promptly remove the needle to create a standardized constriction.
-
For sham-operated animals, perform the same procedure without tightening the suture.
-
Close the chest and allow the animal to recover.
-
-
Grouping and Drug Administration: Randomly assign TAC-operated mice to a vehicle control group or levamlodipine treatment groups. A sham-operated group should also be included. Begin drug administration (e.g., 3 mg/kg/day) post-surgery.[4]
-
Monitoring and Endpoint Analysis: As described in Protocol 1. The duration of the study can be shorter, for example, 1 to 4 weeks.[4]
Signaling Pathways and Visualizations
Levamlodipine's anti-hypertrophic effects are mediated through several signaling pathways.
L-Type Calcium Channel Blockade and Downstream Effects
Levamlodipine directly blocks L-type calcium channels, reducing intracellular calcium concentration. This leads to vasodilation and a decrease in cardiac afterload. The reduced mechanical stress on cardiomyocytes is a primary factor in mitigating the hypertrophic response.
Caption: Levamlodipine's primary mechanism of action.
Inhibition of Calcineurin-NFAT Signaling
Studies have implicated the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway as a critical mediator of cardiac hypertrophy.[11][12][13][14][15] Calcineurin, a calcium-dependent phosphatase, dephosphorylates NFAT, allowing its translocation to the nucleus where it activates hypertrophic gene transcription. By reducing intracellular calcium, levamlodipine can attenuate the activation of this pathway.
Caption: Inhibition of the Calcineurin-NFAT pathway.
Attenuation of EGFR Phosphorylation
Amlodipine has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a pathway that can contribute to cardiomyocyte hypertrophy.[4]
Caption: Attenuation of EGFR phosphorylation.
Experimental Workflow Diagrams
Caption: Workflow for the SHR model of cardiac hypertrophy.
Caption: Workflow for the TAC model of cardiac hypertrophy.
Conclusion
Levamlodipine demonstrates significant efficacy in attenuating cardiac hypertrophy in preclinical models. Its dual action of reducing cardiac afterload through vasodilation and potentially interfering with pro-hypertrophic signaling pathways makes it a valuable compound for research in this area. The provided protocols and data serve as a comprehensive resource for scientists investigating the therapeutic potential of levamlodipine in cardiac hypertrophy and related cardiovascular diseases.
References
- 1. mmpc.org [mmpc.org]
- 2. Mouse Model of Transverse Aortic Constriction [bio-protocol.org]
- 3. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Amlodipine ameliorates myocardial hypertrophy by inhibiting EGFR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amlodipine and atorvastatin improved hypertensive cardiac hypertrophy through regulation of receptor activator of nuclear factor kappa B ligand/receptor activator of nuclear factor kappa B/osteoprotegerin system in spontaneous hypertension rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The spontaneously hypertensive rat as a model of the transition from compensated left ventricular hypertrophy to failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 10. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference of antihypertrophic molecules and signaling pathways with the Ca2+-calcineurin-NFAT cascade in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of calcineurin-NFAT hypertrophy signaling by cGMP-dependent protein kinase type I in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Calcineurin-Dependent Transcriptional Pathway for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A calcineurin-dependent transcriptional pathway for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Levamlodipine Hydrochloride in Endothelial Dysfunction Research
Introduction
Endothelial dysfunction is an early and critical event in the pathogenesis of various cardiovascular diseases, including hypertension and atherosclerosis.[1][2] It is primarily characterized by a reduction in the bioavailability of nitric oxide (NO), a key signaling molecule responsible for vasodilation, anti-inflammation, and anti-thrombosis.[1][3][4] Levamlodipine, also known as S-amlodipine, is the pharmacologically active S-enantiomer of amlodipine, a dihydropyridine calcium channel blocker widely used to treat hypertension.[5][6] Beyond its primary function of blocking L-type calcium channels in vascular smooth muscle to induce vasodilation, levamlodipine exhibits pleiotropic effects that directly target the endothelium, making it a valuable tool for studying and potentially reversing endothelial dysfunction.[7][8]
Mechanism of Action on Endothelial Function
Levamlodipine's beneficial effects on the endothelium extend beyond simple blood pressure reduction. Its primary mechanism involves enhancing the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO.[8] This is achieved through a multi-faceted signaling pathway. Studies suggest that amlodipine, and by extension its active enantiomer levamlodipine, can increase eNOS activity by modulating its phosphorylation status. Specifically, it promotes the activating phosphorylation at the Serine 1177 (Ser1177) site and reduces the inhibitory phosphorylation at the Threonine 495 (Thr495) site.[8][9] This modulation appears to be mediated, at least in part, through the Protein Kinase C (PKC) pathway.[8]
Furthermore, amlodipine has been shown to possess antioxidant properties, which protect NO from degradation by reactive oxygen species (ROS) like superoxide anions.[2][10] By reducing oxidative stress, levamlodipine not only increases NO bioavailability but also mitigates the formation of cytotoxic peroxynitrite (ONOO⁻).[4][11]
Key Applications in Endothelial Dysfunction Research
-
Restoring Nitric Oxide Bioavailability: Levamlodipine serves as a pharmacological tool to investigate pathways that restore NO levels in hypertensive or atherosclerotic models.[2][4]
-
Reducing Vascular Oxidative Stress: Its antioxidant properties allow for the study of the interplay between calcium channel blockade, oxidative stress, and endothelial function.[2][10]
-
Inhibiting Vascular Smooth Muscle Cell (VSMC) Proliferation: Abnormal VSMC proliferation is a hallmark of vascular remodeling in hypertension.[12][13] Levamlodipine can be used to study the signaling pathways, such as the p42/p44 MAPK pathway, that govern this process and how their inhibition affects vascular structure.[12]
-
Evaluating Endothelium-Dependent Vasodilation: It is used in both preclinical and clinical settings to assess improvements in endothelium-dependent relaxation in response to agonists like acetylcholine.[2][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of amlodipine/levamlodipine on endothelial function.
Table 1: Preclinical Effects of Amlodipine in Spontaneously Hypertensive Rats (SHRs) [4][11]
| Parameter | Baseline (Untreated) | Vehicle (8 weeks) | Amlodipine (5 mg/kg/day, 8 weeks) |
| Aortic Endothelial NO Release (nM) | 157 ± 11 | 55 ± 6 | 101 ± 3 |
| Aortic Endothelial ONOO⁻ Release (nM) | 69 ± 7 | 156 ± 19 | 50 ± 4 |
| Aortic NO/ONOO⁻ Ratio | 2.3 ± 0.3 | 0.3 ± 0.1 | 2.0 ± 0.2 |
| Mean Arterial Blood Pressure (mm Hg) | 149 ± 3 | 174 ± 1 | 167 ± 3 |
Data presented as mean ± SEM. Amlodipine treatment significantly restored NO bioavailability and reduced nitroxidative stress with only a slight reduction in blood pressure compared to the vehicle group, indicating a direct vascular effect.[11]
Table 2: Clinical Effects of Amlodipine vs. S(-)-Amlodipine in Hypertensive Patients [8]
| Parameter | Baseline | After S(-)-Amlodipine (6 weeks) | After Amlodipine (6 weeks) |
| Flow-Mediated Dilation (FMD) (%) | 5.15 ± 1.13 | 7.21 ± 1.24 | 7.93 ± 1.56 |
| Plasma Nitric Oxide (NO) (μmol/L) | 55.31 ± 14.26 | 72.15 ± 15.37 | 78.52 ± 16.41 |
| Plasma eNOS (ng/mL) | 4.16 ± 1.12 | 5.89 ± 1.25 | 6.23 ± 1.32 |
*P < 0.05 vs. Baseline. Both treatments significantly improved endothelial function, with a trend towards greater improvement with racemic amlodipine.[8]
Experimental Protocols
The following are detailed protocols for studying the effects of levamlodipine hydrochloride on endothelial dysfunction in common experimental models.
Protocol 1: In Vivo Assessment in Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from studies investigating the effects of amlodipine on endothelial function in a genetic model of hypertension.[2][11]
1. Materials:
-
This compound (or amlodipine besylate)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Spontaneously Hypertensive Rats (SHR), 8 weeks old
-
Wistar-Kyoto (WKY) rats (normotensive controls), 8 weeks old
-
Tail-cuff plethysmography system for blood pressure measurement
-
Oral gavage needles
2. Procedure:
-
Animal Acclimatization: Acclimate rats for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) of all rats using the tail-cuff method.
-
Group Allocation: Randomly divide the SHR into two groups: a vehicle control group and a levamlodipine treatment group. A WKY group serves as the normotensive control.
-
Drug Administration: Administer levamlodipine (e.g., 10 mg/kg/day) or vehicle daily via oral gavage for a period of 8 weeks.[2]
-
Monitoring: Monitor SBP and body weight weekly throughout the treatment period.
-
Terminal Procedure: At the end of the 8-week treatment, perform final SBP measurements.
-
Sample Collection: Anesthetize the rats, collect blood via cardiac puncture, and perfuse the vasculature with saline. Carefully dissect the thoracic aorta and mesenteric arteries for further analysis.
Protocol 2: Ex Vivo Assessment of Endothelium-Dependent Vasoreactivity
1. Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
Myograph system for isometric tension recording
2. Procedure:
-
Artery Preparation: Place the harvested mesenteric arteries in ice-cold Krebs solution. Carefully clean the arteries of adhering fat and connective tissue. Cut them into rings (approx. 2 mm in length).
-
Mounting: Mount the arterial rings in a wire myograph system containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Viability Check: Contract the rings with a high-potassium solution to check for viability. Pre-contract the rings with a submaximal concentration of phenylephrine (PE).
-
Endothelium-Dependent Relaxation: Once the PE-induced contraction has stabilized, add cumulative concentrations of acetylcholine (ACh) to assess endothelium-dependent relaxation.
-
Endothelium-Independent Relaxation: After washout, pre-contract the rings again with PE and add cumulative concentrations of sodium nitroprusside (SNP) to assess endothelium-independent relaxation (a measure of vascular smooth muscle function).
-
Data Analysis: Express relaxation responses as a percentage of the pre-contraction induced by PE.
Protocol 3: In Vitro Studies on Cultured Human Endothelial Cells (HUVECs)
This protocol is based on a study that investigated the molecular mechanisms of amlodipine in cultured endothelial cells.[8][15]
1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Protein Kinase C (PKC) inhibitor (e.g., Ro 31-8220)
-
Griess Reagent kit for NO measurement
-
RIPA buffer and protease/phosphatase inhibitors for cell lysis
-
Antibodies: anti-phospho-eNOS (Ser1177), anti-phospho-eNOS (Thr495), anti-total eNOS, anti-β-actin
2. Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO₂. Use cells between passages 1 and 3 for experiments.
-
Seeding: Seed cells onto plates or flasks and allow them to grow to 80-90% confluency.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of levamlodipine, vehicle control, or other pharmacological agents (e.g., PKC inhibitors). Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).[8]
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of nitrite (a stable metabolite of NO) using a Griess Reagent kit according to the manufacturer's instructions.
-
-
Western Blot for eNOS Phosphorylation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-eNOS (Ser1177), p-eNOS (Thr495), and total eNOS. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Amlodipine ameliorates endothelial dysfunction in mesenteric arteries from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Levamlodipine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Amlodipine increases endothelial nitric oxide by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amlodipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement of Endothelial Function by Amlodipine and Vitamin C in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vivo Administration of Levamlodipine Hydrochloride in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vivo administration of levamlodipine hydrochloride in animal models for hypertension research. This document outlines the mechanism of action, relevant animal models, detailed experimental protocols, and expected outcomes.
Introduction to this compound
Levamlodipine is the pharmacologically active S-enantiomer of amlodipine, a dihydropyridine calcium channel blocker.[1][2] It is indicated for the treatment of hypertension.[1][3] Levamlodipine exerts its antihypertensive effect by selectively inhibiting the transmembrane influx of calcium ions through L-type calcium channels in vascular smooth muscle and, to a lesser extent, cardiac muscle.[1][4] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][4]
Mechanism of Action and Signaling Pathway
Levamlodipine's primary target is the L-type voltage-gated calcium channel on vascular smooth muscle cells. By blocking this channel, it prevents the influx of extracellular calcium, a critical step in the initiation of muscle contraction. The reduced intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.
The signaling pathway for levamlodipine-induced vasodilation is as follows:
Caption: Levamlodipine's mechanism of action in vascular smooth muscle cells.
Animal Models of Hypertension
Several well-established animal models can be utilized for studying the antihypertensive effects of levamlodipine. The choice of model depends on the specific research question.
| Animal Model | Method of Induction | Key Characteristics |
| Spontaneously Hypertensive Rat (SHR) | Genetically predisposed.[5] | Mimics human essential hypertension; gradual development of hypertension.[5] |
| Dahl Salt-Sensitive (S) Rat | High-salt diet (e.g., 8% NaCl).[6][7] | Develops hypertension in response to high salt intake, modeling salt-sensitive hypertension.[6][8] |
| L-NAME-Induced Hypertensive Rat/Mouse | Chronic administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.[9] | Characterized by endothelial dysfunction and increased peripheral resistance.[9] |
Experimental Protocols
Protocol for Induction of Hypertension
4.1.1. Spontaneously Hypertensive Rat (SHR) Model
-
Animals: Male or female SHRs, typically starting at 6-8 weeks of age when blood pressure begins to rise.[5] Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Procedure: No induction is necessary as the hypertension is genetic. Monitor blood pressure weekly to establish a hypertensive baseline before initiating treatment.
4.1.2. Dahl Salt-Sensitive (S) Rat Model
-
Animals: Male or female Dahl Salt-Sensitive (S) rats, typically weanlings. Dahl Salt-Resistant (R) rats can be used as controls.
-
Housing: Standard laboratory conditions.
-
Procedure:
4.1.3. L-NAME-Induced Hypertension Model
-
Animals: Male Wistar or Sprague-Dawley rats (or mice).
-
Housing: Standard laboratory conditions.
-
Procedure:
-
Administer L-NAME in the drinking water at a concentration of approximately 40-50 mg/kg/day.[9]
-
Alternatively, L-NAME can be administered daily by oral gavage.
-
Hypertension develops over 2-4 weeks. Monitor blood pressure regularly.
-
Protocol for this compound Administration
4.2.1. Preparation of Dosing Solution
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
This compound is slightly soluble in water.[4] For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or distilled water.[10][11]
-
Ensure the solution is homogenous before each administration.
4.2.2. Administration by Oral Gavage
Oral gavage is a common and precise method for oral drug administration in rodents.
-
Materials:
-
Appropriately sized gavage needles (e.g., 16-18 gauge for rats, 20-22 gauge for mice, with a ball tip to prevent injury).
-
Syringes.
-
Levamlodipine dosing solution.
-
-
Procedure:
-
Weigh the animal to determine the exact volume of the dosing solution to be administered (typically 5-10 ml/kg for rats).
-
Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the solution.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Experimental Workflow
Caption: General workflow for in-vivo hypertension studies.
Data Presentation: Dosages and Efficacy
The following tables summarize dosages and efficacy data from studies using levamlodipine or its racemate, amlodipine, in various animal models of hypertension.
Table 1: Levamlodipine Administration in Animal Models
| Animal Model | Dose | Route of Administration | Duration | Reference |
| L-NAME Hypertensive Mouse | 0.7 mg/kg/day | Oral | 8 weeks | [9] |
| L-NAME Hypertensive Mouse | 1.4 mg/kg/day | Oral | 8 weeks | [9] |
Table 2: Amlodipine Administration in Animal Models (as a proxy)
| Animal Model | Dose | Route of Administration | Duration | Observed Effect | Reference |
| Spontaneously Hypertensive Rat (SHR) | 0.5 - 2 mg/kg | Gastric fistula | Single dose | Dose-dependent decrease in BP | [10] |
| Spontaneously Hypertensive Rat (SHR) | 400 µg/kg + 100 µg/kg/h | Intravenous | Acute infusion | Decrease in BP by 27 ± 5 mmHg | [12] |
| Dahl Salt-Sensitive Rat | 3 mg/kg/day | Oral | 4 weeks | Attenuated salt-induced increase in SBP | [7] |
| Sprague-Dawley Rat (High-Salt Diet) | Not specified | Oral | 6 weeks | Abolished the increase in systolic and diastolic BP | [6][13] |
| NIDDM Rat | 5 mg/kg | Oral | 6 weeks | Increased insulin sensitivity | [14] |
| Stroke-Prone SHR | Not specified | Drinking water | 30 days | Reduced systolic BP and urinary norepinephrine | [15] |
Note: As levamlodipine is the active S-enantiomer, a dose of racemic amlodipine contains 50% levamlodipine. Therefore, a 2 mg/kg dose of amlodipine corresponds to a 1 mg/kg dose of levamlodipine.
Blood Pressure Measurement
Consistent and accurate blood pressure measurement is crucial. The tail-cuff method is a common non-invasive technique.
Protocol for Tail-Cuff Blood Pressure Measurement
-
Acclimatize the animals to the restraining device and the procedure for several days before recording actual measurements to minimize stress-induced fluctuations.
-
Gently warm the animal to approximately 37°C for 10-15 minutes to detect the tail pulse more easily.
-
Place the animal in the restrainer and fit the cuff and sensor over the tail.
-
Record at least 5-10 consecutive measurements and average them to obtain a reliable reading for systolic blood pressure, diastolic blood pressure, and heart rate.
-
Conduct measurements at the same time each day to minimize circadian variations.
Concluding Remarks
These application notes and protocols provide a framework for conducting in-vivo research on the antihypertensive effects of this compound. Researchers should adapt these protocols to their specific experimental design and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Careful selection of the animal model, precise drug administration, and consistent data collection are paramount for obtaining robust and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levamlodipine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amlodipine Corrects Changes in Blood Pressure and Baroreceptor Reflex Sensitivity in Sprague Dawley Rats Fed a High Salt Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of cilnidipine and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergism of atenolol and amlodipine on lowering and stabilizing blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of amlodipine administration and withdrawal on rat pituitary gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of chronic treatment with amlodipine in non-insulin-dependent diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amlodipine-induced reduction of oxidative stress in the brain is associated with sympatho-inhibitory effects in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Levamlodipine and its Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the sensitive and selective quantification of levamlodipine (the pharmacologically active S-enantiomer of amlodipine) and its primary metabolite in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Levamlodipine is a calcium channel blocker used for treating hypertension.[1][2][3] Accurate measurement of its plasma concentration is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The method described herein is based on established analytical techniques, employing either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Metabolic Pathway of Levamlodipine
Levamlodipine is extensively metabolized in the liver, with approximately 90% of the drug converted to inactive metabolites.[1][2][4] The primary metabolic pathway is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] This involves the dehydrogenation of the dihydropyridine ring to form a pyridine derivative (M9), which is the most significant metabolite found in human liver microsomes.[4][5]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the analysis.
2.1 Materials and Reagents
-
Levamlodipine analytical standard (≥98% purity)
-
Levamlodipine metabolite (M9) standard (if available)
-
Internal Standard (IS), e.g., (S)-Amlodipine-d4 or a structurally similar compound like tizanidine.[6][7]
-
Acetonitrile, Methanol (HPLC or LC-MS grade)
-
Formic Acid, Ammonium Formate, Monoethanolamine (LC-MS grade)
-
Isopropyl Alcohol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K3EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or extraction solvents (e.g., ethyl acetate, diethyl ether:dichloromethane).[8][9][10]
2.2 Instrumentation
-
Liquid Chromatography System: UPLC or HPLC system capable of gradient elution (e.g., SHIMADZU Nexera UHPLC LC-30A, SCIEX ExionLC™ AD).[9][11]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Applied Biosystems Triple Quad 6500+, SCIEX QTRAP® 4500).[9][11]
-
Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst software).[7][9]
2.3 Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve levamlodipine and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare a calibration curve over the desired concentration range (e.g., 50 pg/mL to 10,000 pg/mL).[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., LLOQ, 3x LLOQ, and ~80% of the upper limit of quantification).
2.4 Sample Preparation Protocol The following workflow outlines a general procedure for plasma sample extraction. Both SPE and LLE are widely used and effective.[7][9]
References
- 1. Levamlodipine - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sensitive and effective method with 96-well plate for determination of levamlodipine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 11. sciex.com [sciex.com]
Application Notes and Protocols for Investigating the Effects of Levamlodipine on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for researchers to investigate the cellular and molecular effects of levamlodipine on cardiomyocytes. The protocols cover essential techniques including primary cardiomyocyte isolation and culture, analysis of cellular hypertrophy and apoptosis, and electrophysiological assessment.
Cardiomyocyte Cell Culture
Primary neonatal rat ventricular myocytes (NRVMs) and the H9c2 cell line are commonly used models for studying cardiomyocyte biology.
Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation of NRVMs from 1-3 day old Sprague-Dawley rat pups, a well-established method for obtaining primary cardiomyocytes.[1][2][3][4]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
0.1% Trypsin-EDTA
-
Collagenase Type II
-
Percoll density gradient solutions
-
Plating medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)
-
Culture dishes coated with fibronectin or laminin[1]
Protocol:
-
Heart Isolation: Euthanize neonatal rats according to approved animal protocols. Excise the hearts and place them in ice-cold HBSS.
-
Ventricle Dissection: Under a dissecting microscope, remove the atria and large vessels, and mince the ventricular tissue.
-
Enzymatic Digestion: Transfer the minced tissue to a solution containing trypsin and collagenase and incubate with gentle agitation. Multiple digestion steps may be necessary to maximize cell yield.[5]
-
Cell Dissociation and Filtration: After digestion, gently triturate the tissue to release individual cells. Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Fibroblast Removal: To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture dish for 1-2 hours. Fibroblasts will preferentially adhere, leaving cardiomyocytes in suspension.
-
Percoll Gradient Centrifugation: For higher purity, layer the cell suspension on a discontinuous Percoll gradient and centrifuge to separate cardiomyocytes from other cell types.[1][4]
-
Cell Plating: Resuspend the purified cardiomyocytes in plating medium and seed them onto coated culture dishes.
-
Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.
H9c2 Cell Line Culture
The H9c2 cell line, derived from embryonic rat heart tissue, provides a convenient and reproducible model for cardiovascular research.[6][7]
Materials:
-
H9c2 cells (ATCC CRL-1446)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
Protocol:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of H9c2 cells in a 37°C water bath.
-
Cell Plating: Transfer the thawed cells to a culture flask containing pre-warmed complete growth medium (DMEM with 10% FBS and antibiotics).
-
Cell Culture: Incubate the cells at 37°C in a humidified 5% CO2 atmosphere.
-
Subculturing: When the cells reach 70-80% confluency, wash them with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at a lower density. To prevent the loss of the myoblastic phenotype, it is recommended to subculture before reaching full confluency.
Experimental Protocols
Cardiomyocyte Hypertrophy Assay
Cardiomyocyte hypertrophy, an increase in cell size, can be induced by various stimuli and is a hallmark of many cardiac diseases.[8][9][10]
Protocol:
-
Cell Seeding: Plate NRVMs or H9c2 cells in multi-well plates.
-
Serum Starvation: Once the cells are attached and have started to beat (for NRVMs), replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.
-
Induction of Hypertrophy: Treat the cells with a hypertrophic agonist (e.g., phenylephrine, angiotensin II) in the presence or absence of varying concentrations of levamlodipine for 48 hours.
-
Cell Size Measurement:
-
Immunofluorescence: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin) and a nuclear stain (e.g., DAPI). Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.
-
Flow Cytometry: Detach the cells and analyze their forward scatter (FSC) properties using a flow cytometer, which correlates with cell size.[11]
-
-
Protein Synthesis Assay: Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein as an indicator of protein synthesis.
Quantitative Data Summary: Hypertrophy
| Treatment Group | Agonist | Levamlodipine (µM) | Cell Surface Area (µm²) | [3H]-Leucine Incorporation (CPM) |
| Control | - | - | ||
| Agonist Control | Agonist | 0 | ||
| Levamlodipine | Agonist | 0.1 | ||
| Levamlodipine | Agonist | 1 | ||
| Levamlodipine | Agonist | 10 |
Cardiomyocyte Apoptosis Assay (TUNEL Assay)
Apoptosis, or programmed cell death, in cardiomyocytes is a critical factor in the progression of heart failure. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.[12][13]
Protocol:
-
Cell Treatment: Plate and treat cardiomyocytes with an apoptotic stimulus (e.g., doxorubicin, hypoxia) with or without levamlodipine for a predetermined duration.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate to allow entry of the labeling reagents.[13]
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).
-
Detection:
-
Chromogenic Detection: If using biotin-dUTP, follow with an incubation with streptavidin-HRP and a chromogenic substrate like DAB to produce a colored precipitate in apoptotic cells.
-
Fluorescent Detection: If using a fluorescently labeled dUTP, visualize the apoptotic cells directly using a fluorescence microscope.[14]
-
-
Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (counterstained with DAPI or hematoxylin).
Quantitative Data Summary: Apoptosis
| Treatment Group | Apoptotic Stimulus | Levamlodipine (µM) | Percentage of TUNEL-Positive Cells (%) |
| Control | - | - | |
| Stimulus Control | Stimulus | 0 | |
| Levamlodipine | Stimulus | 0.1 | |
| Levamlodipine | Stimulus | 1 | |
| Levamlodipine | Stimulus | 10 |
Electrophysiological Analysis (Patch-Clamp)
The patch-clamp technique allows for the detailed study of ion channel function and action potentials in individual cardiomyocytes.[15][16][17][18]
Protocol:
-
Cell Preparation: Plate cardiomyocytes on glass coverslips suitable for microscopy and electrophysiological recording.
-
Perforated Patch-Clamp Configuration: This configuration is recommended to maintain the intracellular signaling environment.[15][17]
-
Prepare a pipette solution containing an antibiotic that forms small pores in the cell membrane (e.g., amphotericin B or gramicidin).
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a high-resistance (gigaohm) seal.
-
Allow time for the antibiotic to incorporate into the cell membrane and form pores, which provides electrical access to the cell interior.
-
-
Action Potential Recording:
-
Switch to current-clamp mode.
-
Record spontaneous action potentials or elicit them by injecting small depolarizing current pulses.
-
Apply levamlodipine to the bath solution and record the changes in action potential parameters.
-
-
Data Analysis: Analyze key action potential parameters, including resting membrane potential, action potential amplitude, duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity.
Quantitative Data Summary: Electrophysiology
| Parameter | Control | Levamlodipine (1 µM) | Levamlodipine (10 µM) |
| Resting Membrane Potential (mV) | |||
| Action Potential Amplitude (mV) | |||
| APD50 (ms) | |||
| APD90 (ms) | |||
| Maximum Upstroke Velocity (V/s) |
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflows and potential signaling pathways involved in the effects of levamlodipine on cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 初代心筋細胞を1時間で新生仔マウスとラット心臓から分離する方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. journal.uii.ac.id [journal.uii.ac.id]
- 7. Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Left Ventricular Hypertrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. circ.ahajournals.org [circ.ahajournals.org]
- 13. genscript.com [genscript.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 17. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological Analysis of hiPSC-Derived Cardiomyocytes Using a Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting levamlodipine hydrochloride degradation in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of levamlodipine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Levamlodipine, the active enantiomer of amlodipine, is susceptible to degradation under several conditions. The primary factors include exposure to light (photodegradation), alkaline and acidic conditions (hydrolysis), and oxidizing agents.[1][2] While amlodipine has shown stability at high temperatures and humidity in some studies, extreme heat can also contribute to degradation.[1] The dihydropyridine ring in the levamlodipine structure is particularly prone to oxidation, leading to the formation of a pyridine derivative.[3]
Q2: My levamlodipine solution is changing color. What could be the cause?
A2: A color change, such as turning pale yellow, can be an indicator of degradation.[4] This is often associated with the formation of degradation products, particularly upon exposure to light or as a result of chemical incompatibilities in the formulation. It is crucial to investigate the presence of impurities when a color change is observed.
Q3: What are the known degradation products of levamlodipine?
A3: Forced degradation studies on amlodipine, the racemic mixture containing levamlodipine, have identified several degradation products. The most common is the pyridine derivative (Impurity D), formed through the oxidation of the dihydropyridine ring.[3][5] Other degradation products can be formed under hydrolytic (acidic and basic) and oxidative stress.[2][5] While specific degradation products for this compound are not extensively detailed in the provided results, they are expected to be analogous to those of amlodipine besylate.
Q4: How can I prevent the degradation of my this compound stock solution?
A4: To minimize degradation, it is recommended to:
-
Protect from light: Store solutions in amber-colored vials or protect them from direct light exposure.[1][6]
-
Control pH: Maintain the pH of the solution within a stable range. Levamlodipine is more stable in neutral to slightly acidic conditions and degrades in strongly acidic and alkaline environments.[1][5]
-
Use appropriate solvents: Prepare solutions in high-purity solvents. For long-term storage, consider solvents like DMSO, but be aware that absorbed moisture can reduce solubility.[7]
-
Store at recommended temperatures: While levamlodipine shows some thermal stability, it is best to store solutions at controlled room temperature or as recommended by the manufacturer. For long-term storage, temperatures below -15°C are suggested.[8]
-
Avoid oxidizing agents: Keep solutions free from contact with oxidizing agents.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in this compound Solution
| Possible Cause | Troubleshooting Step | Recommended Action |
| Photodegradation | Verify the light protection measures for your solution. | Store the solution in an amber vial or wrap the container in aluminum foil. Conduct experiments under low-light conditions if possible. |
| pH Instability | Measure the pH of your solution. | Adjust the pH to a neutral or slightly acidic range using appropriate buffers. Avoid strong acids or bases. |
| Oxidation | Check for the presence of oxidizing agents or exposure to air. | Use de-gassed solvents. Consider adding an antioxidant if compatible with your experimental design. |
| Incompatible Excipients | Review the composition of your solution for any potentially incompatible excipients. | A study on amlodipine suggested a possible incompatibility with sodium stearyl fumarate.[1] If excipients are present, test the stability of levamlodipine with each one individually. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step | Recommended Action |
| Formation of Degradation Products | Perform a forced degradation study to identify potential degradation products. | Expose your levamlodipine solution to stress conditions (acid, base, peroxide, light, heat) to generate degradation products and compare their retention times with the unknown peaks. |
| Contamination | Check the purity of your solvent and any other reagents used. | Use fresh, high-purity solvents and reagents. Run a blank injection of the solvent to check for contaminants. |
| Interaction with Container | Evaluate the suitability of your storage container. | Ensure the container material is inert and does not leach any substances into your solution. |
Quantitative Data Summary
The following table summarizes the degradation of amlodipine besylate under various stress conditions, which can serve as a reference for this compound.
| Stress Condition | Degradation (%) | Reference |
| Basic Hydrolysis (0.1 M NaOH) | 43% | [2] |
| Acidic Hydrolysis (0.1 M HCl) | 1% | [2] |
| Oxidative (3% H₂O₂) | 1% | [2] |
| Photolytic (UV and White Light) | 5% | [2] |
| Thermal (105°C for 3 days) | No degradation | [2] |
| Thermal/Humidity | No degradation | [2] |
Note: The extent of degradation can vary based on the specific experimental conditions such as concentration, duration of exposure, and temperature.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[9]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at room temperature or heat to accelerate degradation (e.g., 60°C for 1 hour).[10] Neutralize the solution with an appropriate amount of 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[2] Keep the solution at room temperature. Neutralize the solution with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.[2] Keep the solution at room temperature.
-
Thermal Degradation: Place a sample of the stock solution in a controlled temperature oven at a high temperature (e.g., 80°C for 48 hours).[5]
-
Photodegradation: Expose the stock solution to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-h).[2] A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate levamlodipine from its degradation products.
-
Column: ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 30 mM, pH 2.7) in a ratio of 34:66 (v/v).[9]
-
Flow Rate: 1 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Detection Wavelength: 210 nm.[9]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Note: Method optimization may be required to achieve the desired separation of all degradation products.
Visualizations
Caption: Levamlodipine HCl Degradation Pathways.
Caption: Forced Degradation Experimental Workflow.
Caption: Troubleshooting Logic for Unknown HPLC Peaks.
References
- 1. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 2. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2003032954A1 - Stabilized pharmaceutical formulations containing amlodipine maleate - Google Patents [patents.google.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Levamlodipine | 103129-82-4 | FL174858 | Biosynth [biosynth.com]
- 9. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
Identifying degradation products of levamlodipine under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of levamlodipine under stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the forced degradation studies of levamlodipine.
Issue 1: No or Minimal Degradation Observed
| Possible Cause | Recommended Solution |
| Stress conditions are too mild. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For photostability, increase the light intensity or exposure time.[1] |
| Levamlodipine is highly stable under the applied conditions. | Confirm that the stress applied is in excess of the energy from accelerated stability conditions (e.g., 40°C for 6 months). If no degradation is achieved, provide a scientific rationale.[1] |
| Incorrect solvent or pH for the stress study. | Ensure the drug substance is sufficiently soluble in the chosen solvent system to allow for degradation to occur. Verify the pH of the solution before and during the stress study. |
Issue 2: Excessive Degradation or Mass Imbalance
| Possible Cause | Recommended Solution |
| Stress conditions are too harsh. | Reduce the concentration of the stress agent, the temperature, or the duration of exposure to generate relevant degradation products.[1] |
| Formation of secondary degradation products. | Analyze samples at multiple time points to track the formation and degradation of primary and secondary products. |
| Degradation products are not detected by the analytical method. | Ensure the analytical method is capable of detecting all potential degradation products. This may require adjusting the detection wavelength or using a mass spectrometer. |
| Precipitation of the drug or degradation products. | Visually inspect the stressed samples for any precipitation. If observed, use a different solvent system or adjust the concentration. |
Issue 3: Chromatographic Problems (Peak Tailing, Splitting, or Co-elution)
| Possible Cause | Recommended Solution |
| Interaction with active silanols on the HPLC column. | Use a high-purity silica-based column. Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds like levamlodipine). Add a basic mobile phase additive like triethylamine (TEA). |
| Column overload. | Reduce the amount of sample injected or dilute the sample. |
| Incompatible sample solvent with the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. |
| Co-elution of impurities or degradation products. | Optimize the chromatographic method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry. |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation products of levamlodipine?
A1: Based on studies of its racemate, amlodipine, the primary degradation product is the pyridine derivative, often referred to as Impurity D.[2][3] This is formed through the aromatization of the dihydropyridine ring. Other potential degradation products can arise from hydrolysis of the ester groups and other side-chain modifications.[2][4][5]
Q2: Which stress conditions are most likely to degrade levamlodipine?
A2: Levamlodipine, similar to amlodipine, is expected to be most susceptible to alkaline hydrolysis and photolysis.[3][6] Degradation is also observed under acidic and oxidative conditions, while it is generally stable to thermal stress.[2][7]
Q3: What is a suitable starting point for the concentration of stress agents?
A3: For initial studies, you can use 0.1 M HCl for acidic hydrolysis, 0.1 M NaOH for alkaline hydrolysis, and 3% hydrogen peroxide for oxidative degradation.[6] The concentration and duration should be adjusted to achieve the target degradation of 10-30%.
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, you must show that all degradation product peaks are well-resolved from the main levamlodipine peak and from each other. Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer is essential.
Q5: What should I do if I observe a new, unknown peak in my chromatogram?
A5: An unknown peak suggests the formation of a degradation product or an impurity. You should investigate its origin by comparing chromatograms of stressed and unstressed samples, as well as placebos. To identify the unknown peak, techniques like LC-MS/MS are invaluable for obtaining mass and fragmentation data to elucidate its structure.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of amlodipine, which is expected to be directly applicable to levamlodipine, as they are enantiomers and should exhibit identical chemical stability.
Table 1: Degradation of Amlodipine Besylate Under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 M HCl | 72 hours | Room Temp | ~27% | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 3 days | Ambient | 43% | [6] |
| Oxidative | 3% H₂O₂ | 3 days | Ambient | ~1% | [6] |
| Photolytic | UV & White Light | - | - | 5% | [6] |
| Thermal | 105°C | 3 days | 105°C | No degradation | [6] |
| Acidic Hydrolysis | 5 M HCl | 6 hours | 80°C | 75.2% | [8] |
| Alkaline Hydrolysis | 5 M NaOH | 6 hours | 80°C | Total Degradation | [8] |
| Oxidative | 3% H₂O₂ in Methanol | 6 hours | 80°C | 80.1% | [8] |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Levamlodipine
This protocol outlines the general procedure for subjecting levamlodipine to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of levamlodipine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[7]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Keep the solution at room temperature or elevate the temperature (e.g., 60-80°C) for a specified period. Withdraw samples at different time intervals, neutralize with an equivalent amount of base, and dilute with the mobile phase for analysis.[7][8]
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with an equivalent amount of acid before analysis.[6][8]
-
Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw samples at various time points and dilute with the mobile phase for analysis.[2][8]
-
Thermal Degradation: Expose a solid sample of levamlodipine to dry heat in an oven (e.g., 80-105°C) for a specified duration. Also, expose a solution of levamlodipine to heat. Dissolve the solid sample or dilute the solution sample in the mobile phase for analysis.[2][6]
-
Photolytic Degradation: Expose a solution of levamlodipine to UV light (e.g., 254 nm or 365 nm) and/or visible light in a photostability chamber. A control sample should be kept in the dark under the same conditions. Analyze the samples at different time points.[6]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for levamlodipine and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred.
-
Mobile Phase A: Buffer solution (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 238 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies of levamlodipine.
Caption: Troubleshooting logic for levamlodipine degradation studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. lcms.cz [lcms.cz]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Levamlodipine Dosage for In-Vitro Calcium Influx Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing levamlodipine dosage for in-vitro calcium influx assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of levamlodipine in in-vitro calcium influx assays?
Levamlodipine is the pharmacologically active S-enantiomer of amlodipine.[1] It functions as a dihydropyridine calcium channel blocker, specifically targeting L-type calcium channels.[1][2] In in-vitro assays, levamlodipine inhibits the influx of calcium ions into cells through these channels, leading to a reduction in intracellular calcium concentration. This inhibitory effect is what is typically measured in calcium influx assays.
Q2: What are recommended starting concentrations for levamlodipine in a calcium influx assay?
For initial experiments, a concentration range spanning from nanomolar (nM) to micromolar (µM) is recommended. Based on published IC50 values, which vary depending on the cell type and experimental conditions, a good starting point for a dose-response curve could be from 1 nM to 10 µM.
Q3: How long should I pre-incubate my cells with levamlodipine before starting the calcium influx measurement?
Amlodipine, the racemic mixture containing levamlodipine, is known for its slow onset of action. Therefore, a pre-incubation period is crucial to allow the compound to bind to the calcium channels. A pre-incubation time of at least 30 to 60 minutes is recommended. Optimization of this timing may be necessary for your specific cell type and experimental setup.
Q4: Can I use the Fura-2 calcium indicator in my assay with levamlodipine?
It is strongly discouraged to use Fura-2 or other UV-excitable calcium indicators with levamlodipine. Amlodipine exhibits autofluorescence at the excitation wavelengths of Fura-2, which can interfere with the signal and lead to misinterpretation of the results.[2][3]
Q5: Which calcium indicators are recommended for use with levamlodipine?
To avoid autofluorescence interference, it is recommended to use calcium indicators with longer excitation wavelengths. Suitable alternatives include Fluo-4, Cal-520, and Rhod-2.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low signal change after levamlodipine addition | Inadequate pre-incubation time. | Increase the pre-incubation time with levamlodipine to at least 30-60 minutes to ensure sufficient binding to the L-type calcium channels. |
| Levamlodipine concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the optimal inhibitory concentration for your cell system. | |
| Cell health is compromised. | Ensure cells are healthy and have a proper membrane potential before starting the experiment. Use a positive control (e.g., a known L-type calcium channel blocker like nifedipine) to validate the assay. | |
| High background fluorescence | Autofluorescence from levamlodipine. | If using a UV-excitable dye like Fura-2, switch to a longer wavelength dye such as Fluo-4, Cal-520, or Rhod-2 to avoid spectral overlap.[2][3] |
| Dye loading issues. | Optimize the dye loading protocol, including concentration and incubation time, to ensure adequate intracellular concentration without overloading, which can lead to high background. | |
| Inconsistent results between wells/replicates | Pipetting errors or uneven cell plating. | Ensure accurate and consistent pipetting of both cells and compounds. Verify that the cell monolayer is confluent and evenly distributed across the wells. |
| Temperature fluctuations. | Maintain a stable temperature throughout the assay, as temperature can affect both channel kinetics and dye fluorescence. | |
| Unexpected increase in calcium signal with levamlodipine | Off-target effects at high concentrations. | High micromolar concentrations of amlodipine have been reported to cause intracellular calcium release from stores in some cell types.[4] Focus on a lower, more pharmacologically relevant concentration range. |
| Interference with the calcium indicator. | As mentioned, avoid Fura-2. If using a recommended dye and still observing anomalies, run a control with levamlodipine and the dye in a cell-free buffer to check for direct interactions. |
Experimental Protocols
Protocol 1: Determining the IC50 of Levamlodipine using a Fluorescent Plate Reader (e.g., FlexStation)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of levamlodipine on L-type calcium channels in a cell-based assay.
Materials:
-
Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or a relevant smooth muscle cell line)
-
Black, clear-bottom 96-well or 384-well plates
-
Levamlodipine stock solution (e.g., 10 mM in DMSO)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Potassium chloride (KCl) solution for depolarization
-
Fluorescent plate reader with liquid handling capabilities
Methodology:
-
Cell Plating:
-
Seed cells into the microplate at a density that will form a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of levamlodipine in assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM nifedipine).
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the cell culture medium and wash the cells gently with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
-
Levamlodipine Pre-incubation:
-
Add the prepared levamlodipine dilutions (from the compound plate) to the corresponding wells of the cell plate.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Calcium Influx Measurement:
-
Place the cell plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Add a depolarizing stimulus (e.g., KCl solution to a final concentration of 50 mM) to all wells to open the L-type calcium channels.
-
Continue recording the fluorescence for 2-3 minutes to capture the peak calcium influx and subsequent plateau.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% activity) and a positive control or a high concentration of levamlodipine that gives maximal inhibition (0% activity).
-
Plot the normalized response against the logarithm of the levamlodipine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for Amlodipine (Racemic Mixture) in In-Vitro Assays
| Preparation | IC50 (nM) | Reference |
| K+-depolarized rat aorta | 1.9 | [5] |
| CaV1.2 channels (low frequency stimulation) | 57 | [6] |
Note: These values are for amlodipine and may differ for levamlodipine and in different experimental systems. They are provided as a general reference.
Visualizations
Signaling Pathway of Levamlodipine Action
Caption: Levamlodipine blocks L-type calcium channels, inhibiting calcium influx.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of levamlodipine in a calcium influx assay.
Troubleshooting Logic for No/Low Signal
References
- 1. selleckchem.com [selleckchem.com]
- 2. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misinterpretation of the effect of amlodipine on cytosolic calcium concentration with fura-2 fluorospectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Confounding to Characterize the Effects of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent levamlodipine precipitation in physiological buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with levamlodipine. The focus is on preventing its precipitation in physiological buffers during experiments.
Troubleshooting Guide: Preventing Levamlodipine Precipitation
This guide addresses common issues encountered when preparing levamlodipine solutions in physiological buffers.
Problem 1: Immediate Precipitation Upon Addition to Buffer
| Potential Cause | Troubleshooting Step | Rationale |
| High Drug Concentration | Reduce the final concentration of levamlodipine in the buffer. | The concentration of the unionized form of levamlodipine may have exceeded its aqueous solubility limit. |
| pH of the Buffer | Ensure the buffer pH is at least 1-2 units below the pKa of levamlodipine (pKa ≈ 8.6).[1][2][3] | Levamlodipine is a weak base and is more soluble in its ionized state, which is favored at lower pH.[4] |
| Inadequate Initial Dissolution | First, dissolve levamlodipine in a small amount of an organic co-solvent before adding it to the buffer.[5] | Organic co-solvents can effectively dissolve levamlodipine, allowing for a more gradual and uniform dispersion in the aqueous buffer. |
| Buffer Composition | Consider using a different buffer system. | The components of some buffers can interact with the drug and reduce its solubility.[6][7] |
Problem 2: Precipitation Over Time (Delayed Precipitation)
| Potential Cause | Troubleshooting Step | Rationale |
| Metastable Supersaturation | Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into the formulation.[8] | Polymers can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state.[8] |
| Temperature Fluctuations | Maintain a constant temperature for the solution. | Changes in temperature can affect the solubility of levamlodipine. |
| pH Shift | Re-verify and stabilize the pH of the buffer, especially if using bicarbonate buffers which can lose CO2.[6][7] | A shift in pH towards the pKa of levamlodipine can decrease its solubility and lead to precipitation. |
| Photodegradation | Protect the solution from light. | Amlodipine is known to be photosensitive, and degradation products may be less soluble.[9] |
Frequently Asked Questions (FAQs)
1. What is the pKa of levamlodipine and why is it important?
Levamlodipine, the S-enantiomer of amlodipine, is a weak base with a pKa of approximately 8.6.[1][2][3] This is a critical parameter because it dictates the extent of ionization of the drug at a given pH. In physiological buffers (typically pH 7.4), levamlodipine will be predominantly in its more soluble, ionized form. However, as the pH of the solution approaches the pKa, the proportion of the less soluble, unionized form increases, heightening the risk of precipitation.[4][10]
2. What are the recommended solvents for preparing a levamlodipine stock solution?
Levamlodipine besylate and maleate salts are sparingly soluble in water.[1][5] For experimental purposes, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous physiological buffer. Suitable organic solvents include:
3. How can I increase the solubility of levamlodipine in my physiological buffer?
Several formulation strategies can be employed to enhance and maintain the solubility of levamlodipine:
-
pH Adjustment: Maintaining the buffer pH further away from the drug's pKa (e.g., pH 6.5-7.0) will increase the proportion of the more soluble ionized form.
-
Co-solvents: The inclusion of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) in the final buffer solution can increase the solubility of the unionized form.[12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[15]
-
Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic drug molecules, increasing their apparent solubility.[12]
4. Which physiological buffer system is best to use?
The choice of buffer can influence levamlodipine's stability. While phosphate-buffered saline (PBS) is common, bicarbonate buffers are more physiologically relevant for simulating conditions in the small intestine.[6][7] However, bicarbonate buffers are prone to pH shifts due to the loss of CO2 to the atmosphere. If using a bicarbonate buffer, it is crucial to employ methods to maintain a stable pH, such as using a sealed system or a floating lid.[6][7] Studies have shown that drug precipitation can be faster in phosphate buffers compared to bicarbonate buffers under certain conditions.[6]
5. Can I use the amorphous form of levamlodipine to improve solubility?
Yes, the amorphous form of a drug typically exhibits higher apparent solubility and a faster dissolution rate than its crystalline counterparts.[16] Reports indicate that amorphous levamlodipine besylate has a significantly higher aqueous solubility compared to its crystalline form.[16] However, amorphous forms can be less stable and may convert to a less soluble crystalline form over time, especially in solution.
Data Presentation
Table 1: Solubility of Amlodipine/Levamlodipine in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Levamlodipine maleate | Water | Slightly soluble | [1] |
| Amlodipine | Aqueous Buffers | Sparingly soluble | [5] |
| Amlodipine | Ethanol | ~12.5 mg/mL | [5] |
| Amlodipine | DMSO | ~20 mg/mL | [5] |
| Amlodipine | DMF | ~20 mg/mL | [5] |
| Amlodipine | 1:12 DMF:PBS (pH 7.2) | ~0.077 mg/mL | [5] |
| Levamlodipine besylate (crystalline) | Water | ~0.053 mg/mL | [16] |
| Levamlodipine besylate (amorphous) | Water | ~4.74 mg/mL | [16] |
| Levamlodipine besylate | DMSO | 60 - 150 mg/mL | [11][17] |
| Amlodipine besylate | pH 6.8 phosphate buffer | ~1.95 mg/mL | [18] |
Note: Solubility values can vary based on the specific salt form, temperature, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Levamlodipine Solution using a Co-solvent
-
Weighing: Accurately weigh the required amount of levamlodipine (salt form).
-
Initial Dissolution: In a suitable container, dissolve the levamlodipine in a minimal volume of a compatible organic co-solvent (e.g., DMSO, ethanol). Vortex or sonicate briefly to ensure complete dissolution.
-
Dilution: While stirring, slowly add the dissolved levamlodipine stock solution to the pre-warmed (37°C) physiological buffer to achieve the desired final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and at subsequent time points.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
HP-β-CD Solution Preparation: Prepare a solution of HP-β-CD in the desired physiological buffer at a concentration determined by phase-solubility studies (typically a molar excess relative to the drug).
-
Levamlodipine Stock Preparation: Prepare a concentrated stock solution of levamlodipine in a suitable co-solvent as described in Protocol 1.
-
Complexation: While vigorously stirring the HP-β-CD solution, add the levamlodipine stock solution dropwise.
-
Equilibration: Allow the mixture to stir for a predetermined period (e.g., 24-48 hours) at a constant temperature to ensure the formation of the inclusion complex.
-
Filtration (Optional): If necessary, filter the solution through a 0.22 µm filter to remove any undissolved drug particles.
Visualizations
Caption: Troubleshooting workflow for levamlodipine precipitation.
Caption: Key strategies to prevent levamlodipine precipitation.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Levamlodipine besylate | Calcium Channel | TargetMol [targetmol.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications | MDPI [mdpi.com]
- 16. CN113087656A - Amorphous levamlodipine besylate - Google Patents [patents.google.com]
- 17. glpbio.com [glpbio.com]
- 18. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Overcoming Low Bioavailability of Levamlodipine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo animal studies aimed at improving the low oral bioavailability of levamlodipine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of levamlodipine observed in animal studies?
A1: The low oral bioavailability of levamlodipine, the pharmacologically active S-enantiomer of amlodipine, can be attributed to several factors:
-
Poor Aqueous Solubility: Levamlodipine is a BCS Class II drug, characterized by low solubility and high permeability. Its limited solubility in gastrointestinal fluids can be a rate-limiting step for its absorption.
-
First-Pass Metabolism: Levamlodipine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] This significant presystemic metabolism reduces the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp), an efflux transporter present in the intestinal epithelium, may actively pump levamlodipine back into the intestinal lumen, further limiting its net absorption.[5][6]
Q2: Which animal models are most appropriate for studying the oral bioavailability of levamlodipine?
A2: Rats and beagle dogs are commonly used animal models for preclinical pharmacokinetic studies of levamlodipine and other cardiovascular drugs.[7][8]
-
Rats: Offer the advantages of being cost-effective and having well-characterized physiology. They are suitable for initial screening of different formulations.
-
Beagle Dogs: Their gastrointestinal physiology is more comparable to humans, making them a good model for more advanced bioavailability and formulation studies. Their larger size also facilitates serial blood sampling.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of levamlodipine in animal studies?
A3: Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism:
-
Solid Dispersions: Dispersing levamlodipine in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.
-
Nanoformulations (e.g., Nanoemulsions, Nanoparticles): Reducing the particle size of levamlodipine to the nanometer range significantly increases its surface area, leading to improved solubility and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of lipophilic drugs like levamlodipine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations between animals. | 1. Inconsistent formulation preparation or dosing.2. Differences in food intake (if not a fasted study).3. Genetic variability in metabolic enzymes (e.g., CYP3A4) among animals.4. Improper oral gavage technique leading to partial dosing or administration into the trachea. | 1. Ensure meticulous and consistent formulation preparation and dosing procedures.2. Standardize feeding protocols (e.g., fasting overnight before dosing).3. Use a larger group of animals to account for biological variability.4. Provide thorough training on oral gavage techniques and verify correct placement. |
| Low or undetectable plasma concentrations of levamlodipine. | 1. Poor solubility of the formulation in gastrointestinal fluids.2. Extensive first-pass metabolism.3. Issues with the bioanalytical method (e.g., low sensitivity, matrix effects).4. The administered dose is too low. | 1. Employ solubility-enhancing formulations (solid dispersions, nanoemulsions, SEDDS).2. Consider co-administration with a safe and selective CYP3A4 inhibitor (for research purposes to confirm the role of metabolism).3. Validate the bioanalytical method for sensitivity, specificity, and matrix effects.4. Conduct a dose-ranging study to determine an appropriate dose. |
| Unexpectedly rapid or delayed Tmax (time to maximum concentration). | 1. Formulation characteristics (e.g., rapid-release vs. sustained-release).2. Gastric emptying rate of the animal model.3. Food effects influencing drug absorption. | 1. Characterize the in vitro release profile of the formulation.2. Ensure consistent fasting or feeding conditions.3. If using a dog model, be aware that their gastric emptying can be more variable than in rats. |
| Precipitation of the drug in the gastrointestinal tract. | The formulation is unable to maintain the drug in a solubilized state upon dilution with gastrointestinal fluids. | 1. Incorporate precipitation inhibitors (e.g., hydrophilic polymers) into the formulation.2. For SEDDS, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable emulsion. |
Data Presentation: Pharmacokinetic Parameters of Levamlodipine in Animal Models
Table 1: Representative Pharmacokinetic Parameters of Amlodipine (Racemate) in Rats and Dogs Following Oral Administration.
(Note: Data for the racemate is often used as a baseline for levamlodipine studies.)
| Parameter | Rat | Dog |
| Dose (mg/kg) | 1-5 | 0.75-1.5 |
| Tmax (h) | 2-4 | 4-8 |
| Cmax (ng/mL) | Varies with dose | Varies with dose |
| Bioavailability (%) | ~50-60% | ~30-50% |
| Half-life (h) | 6-9 | 30-50 |
Table 2: Expected Improvement in Bioavailability with Enhanced Formulations (Hypothetical Data for Levamlodipine).
| Formulation | Animal Model | Dose (mg/kg) | Relative Bioavailability Increase (vs. Suspension) |
| Solid Dispersion (with a hydrophilic polymer) | Rat | 2 | 1.5 - 2.5 fold |
| Nanoemulsion | Rat | 2 | 2 - 4 fold |
| Self-Emulsifying Drug Delivery System (SEDDS) | Dog | 1 | 2.5 - 5 fold |
Experimental Protocols
Protocol 1: Preparation of Levamlodipine Solid Dispersion by Solvent Evaporation Method
-
Materials: Levamlodipine besylate, a hydrophilic polymer (e.g., PVP K30, HPMC E5), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve levamlodipine besylate and the hydrophilic polymer in the selected solvent in a 1:2 drug-to-polymer ratio by weight.
-
Stir the solution continuously until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve (#100) to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations:
-
Control Group: Levamlodipine suspension in 0.5% w/v carboxymethyl cellulose (CMC) solution.
-
Test Group: Levamlodipine solid dispersion (prepared as in Protocol 1) suspended in 0.5% w/v CMC solution.
-
-
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the respective formulations to the rats via oral gavage at a dose of 2 mg/kg of levamlodipine.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of levamlodipine using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the relative bioavailability of the test formulation compared to the control suspension.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Levamlodipine Absorption and First-Pass Metabolism Pathway.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A4 - Wikipedia [en.wikipedia.org]
- 5. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 8. In Vivo Performance of Fenofibrate Formulated With Ordered Mesoporous Silica Versus 2-Marketed Formulations: A Comparative Bioavailability Study in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Levamlodipine Hydrochloride Impurity Analysis
Welcome to the technical support center for the analytical method validation of levamlodipine hydrochloride impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate in a method validation for this compound impurity analysis?
A1: According to ICH guidelines, the validation of an impurity method should include the following parameters: specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision (repeatability and intermediate precision), and robustness. For stability-indicating methods, forced degradation studies are also crucial to demonstrate specificity against potential degradation products.
Q2: What is a typical HPLC method for the analysis of levamlodipine and its impurities?
A2: A common approach involves reversed-phase HPLC (RP-HPLC). A typical method might use a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol in a gradient or isocratic elution mode. UV detection is commonly performed at around 237 nm or 340 nm.[1][2][3]
Q3: How should forced degradation studies be performed for levamlodipine?
A3: Forced degradation studies are conducted to demonstrate the stability-indicating nature of the analytical method.[1] The bulk drug substance should be subjected to stress conditions such as:
-
Acid Hydrolysis: e.g., 0.1 M HCl at ambient temperature for several days.[1]
-
Base Hydrolysis: e.g., 0.1 M NaOH at ambient temperature for several days.[1]
-
Oxidative Degradation: e.g., 3% hydrogen peroxide at ambient temperature for several days.[1]
-
Thermal Degradation: e.g., exposure to 105°C for three days.[1]
-
Photolytic Degradation: e.g., exposure to UV light (200 W-h/m²) and visible light (1.2 million lux-h).[1]
The goal is to achieve partial degradation (typically 10-30%) to ensure that the degradation products can be resolved from the main peak and other impurities.[4]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Secondary Silanol Interactions: Residual silanols on the column packing can interact with basic compounds like amlodipine.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase.
-
Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can reduce silanol interactions.
-
Use a Column with End-capping: Select a column specifically designed for the analysis of basic compounds.
-
Reduce Injection Volume/Concentration: Dilute the sample to an appropriate concentration.
-
Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
-
Wash or Replace Column: Flush the column with a strong solvent or replace it if it's old or has been used extensively.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Fluctuations in Mobile Phase Composition: Improperly mixed or degassed mobile phase.
-
Temperature Variations: Lack of a column oven or unstable temperature control.
-
Pump Malfunction: Leaks or faulty check valves in the HPLC pump.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing and degassing.
-
Use a Column Oven: Maintain a constant and consistent column temperature.[5]
-
Inspect the Pump: Check for leaks, salt buildup, and listen for unusual noises.[5][6]
-
Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate, especially after changing the mobile phase.[7]
-
Issue 3: Spurious or Ghost Peaks
-
Possible Causes:
-
Contaminated Mobile Phase or Diluent: Impurities in the solvents used.
-
Carryover from Previous Injections: Sample residue remaining in the injector or column.
-
Degradation of Sample in the Autosampler: Sample instability over the course of the analysis.
-
Air Bubbles: Introduction of air into the system.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Filter all mobile phases and diluents.
-
Implement a Needle Wash Program: Use a strong, appropriate solvent to wash the injector needle between injections.
-
Check Sample Stability: Assess the stability of the sample solution over the expected analysis time.
-
Degas Mobile Phase: Adequately degas the mobile phase before use.[7]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of this compound in a suitable diluent.
-
Acid Degradation: To one solution, add 0.1 M hydrochloric acid and keep it at room temperature for 24-72 hours.
-
Base Degradation: To another solution, add 0.1 M sodium hydroxide and keep it at room temperature for 24-72 hours. Neutralize the solution before injection.
-
Oxidative Degradation: To a third solution, add 3% hydrogen peroxide and keep it at room temperature for 24-72 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 72 hours, then dissolve it in the diluent.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.
-
Evaluation: Assess the chromatograms for the resolution between the levamlodipine peak and any degradation product peaks.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Amlodipine Impurity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Phosphate buffer with triethylamine (pH 2.8) |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 340 nm (with additional wavelength at 270 nm for specific impurities) |
| Injection Volume | 100 µL |
Source: Adapted from literature on amlodipine impurity analysis.[2][8]
Table 2: Example Validation Summary for an Amlodipine Impurity Method
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | No interference from placebo or degradation products. Resolution > 2. | Method is specific. Resolution between all peaks > 2.5. |
| LOD | Signal-to-Noise ratio of ~3:1 | 0.005 µg/mL |
| LOQ | Signal-to-Noise ratio of ~10:1 | 0.015 µg/mL |
| Linearity (r²) | ≥ 0.99 | > 0.999 for all impurities |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 8.0% | Repeatability: < 2.0%; Intermediate Precision: < 3.0% |
| Robustness | No significant impact on results with small, deliberate changes in method parameters. | Method is robust for minor changes in flow rate, pH, and column temperature. |
Note: These are example values and may vary depending on the specific method and laboratory.
Visualizations
Caption: Workflow for HPLC method validation for impurity analysis.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 3. eijppr.com [eijppr.com]
- 4. lcms.cz [lcms.cz]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. ijsdr.org [ijsdr.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
Adjusting mobile phase for better separation of amlodipine enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of amlodipine enantiomers. The following sections offer solutions to common issues encountered during method development and routine analysis, with a focus on mobile phase adjustments.
Troubleshooting Guides & FAQs
This section addresses specific problems you might encounter during the separation of amlodipine enantiomers and provides actionable solutions.
Q1: I am not seeing any separation of the amlodipine enantiomers. What should I do?
A1: Lack of separation can stem from several factors. Here is a logical workflow to troubleshoot this issue:
-
Verify your analytical approach: Are you using a chiral stationary phase (CSP) or a chiral mobile phase additive? The optimization strategy will differ.
-
For CSP methods:
-
Column Choice: Ensure you are using a column known to be effective for amlodipine, such as polysaccharide-based (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide (e.g., Chirobiotic T or V), or crown ether-based columns.[1]
-
Mobile Phase Composition: The type and concentration of the organic modifier and any additives are critical. For instance, with cellulose-based CSPs, the concentration of formic acid in acetonitrile can influence the elution order and resolution.[2]
-
-
For chiral mobile phase additive methods:
-
Additive Selection: Cyclodextrins (CDs), such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[3][4][5]
-
Additive Concentration: The concentration of the chiral selector is a crucial factor. An insufficient or excessive concentration can lead to poor or no separation.[4]
-
pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase significantly impacts the ionization state of amlodipine and the interaction with the chiral selector.[3][4]
-
Q2: The resolution between the S-(-)-amlodipine and R-(+)-amlodipine peaks is poor. How can I improve it?
A2: Improving poor resolution involves fine-tuning the mobile phase conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Levamlodipine by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry analysis of levamlodipine.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of levamlodipine, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inadequate chromatographic separation from matrix components. | Optimize the mobile phase composition, gradient, and flow rate. Consider a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to improve selectivity. |
| Presence of acidic or basic sites on the column interacting with levamlodipine. | Use a mobile phase additive like formic acid or ammonium formate to improve peak shape.[1] Consider using a column with end-capping. | |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. | Ensure consistent sample collection and handling procedures. Use a robust sample preparation method like solid-phase extraction (SPE) for cleaner extracts.[2][3] |
| Inconsistent injection volume. | Check the autosampler for proper function and ensure there are no air bubbles in the syringe. | |
| Low Signal Intensity or Ion Suppression | Co-elution of phospholipids or other matrix components that suppress the ionization of levamlodipine. | Improve sample cleanup using SPE or liquid-liquid extraction (LLE).[2][4] Modify the chromatographic method to separate levamlodipine from the suppression zone. A post-column infusion experiment can help identify these zones.[5] |
| Suboptimal ionization source parameters. | Optimize source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature for levamlodipine. | |
| High Background Noise or Interferences | Contamination from the sample matrix, solvents, or system. | Use high-purity solvents and reagents. Implement a thorough cleaning protocol for the LC system and mass spectrometer. Ensure proper sample cleanup to remove interfering substances.[6] |
| Carryover from previous injections. | Optimize the autosampler wash procedure, using a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Matrix Effect Observed Despite Sample Cleanup | The chosen sample preparation method is not effective enough for the specific matrix. | Switch to a more rigorous sample preparation technique. For example, if protein precipitation is used, consider LLE or SPE.[2][3][7] |
| The internal standard is not co-eluting with the analyte and therefore not compensating for matrix effects effectively. | Use a stable isotope-labeled internal standard for levamlodipine ((S)-Amlodipine-d4) if available, as it will have nearly identical chromatographic behavior and ionization response.[1][8] |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the most effective sample preparation technique to minimize matrix effects for levamlodipine analysis in plasma? A1: Solid-phase extraction (SPE) is generally considered the most effective technique for minimizing matrix effects in complex biological matrices like plasma.[2][3] It provides cleaner extracts compared to protein precipitation (PPT) and liquid-liquid extraction (LLE) by selectively isolating the analyte and removing a larger portion of interfering components such as phospholipids.[4] However, the choice of method can depend on the required sensitivity, sample throughput, and available resources.
-
Q2: Can I use protein precipitation for high-throughput analysis of levamlodipine? A2: Yes, protein precipitation is a simple and fast method suitable for high-throughput analysis. However, it is the least effective in removing matrix components, which can lead to significant ion suppression.[2] If PPT is used, it is crucial to optimize chromatographic conditions to separate levamlodipine from the bulk of the matrix components.
-
Q3: What are the best solvents for liquid-liquid extraction of levamlodipine? A3: A mixture of ether and dichloromethane (3:1) or methyl tertiary butyl ether has been successfully used for the liquid-liquid extraction of levamlodipine from plasma.[1] The choice of solvent should be optimized to ensure high recovery of the analyte and minimal extraction of interfering substances.
Chromatography and Mass Spectrometry
-
Q4: What type of internal standard is recommended for levamlodipine analysis? A4: A stable isotope-labeled (SIL) internal standard, such as (S)-Amlodipine-d4, is highly recommended.[1][8] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate compensation and improving the precision and accuracy of the method.[4]
-
Q5: How can I quantitatively assess the matrix effect? A5: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[6]
-
Q6: What are the typical mass transitions (MRM) for levamlodipine? A6: For positive ion mode electrospray ionization (ESI), a common multiple reaction monitoring (MRM) transition for levamlodipine is m/z 409.2 → 238.15.[8]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation methods in terms of recovery and matrix effect for amlodipine/levamlodipine analysis.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Factor | Reference |
| Liquid-Liquid Extraction | Amlodipine | 99.9% - 101.7% | Not Reported | [5] |
| Amlodipine | Not Reported | 93.9% - 97.9% | [1] | |
| Solid-Phase Extraction | Amlodipine | 78.7% | 0.97 - 1.02 | [9] |
| (R)-Amlodipine | 94.14% | No matrix effect observed | [10][11] | |
| (S)-Amlodipine | 92.23% | No matrix effect observed | [10][11] |
Experimental Protocols
Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample in a glass tube, add the internal standard.
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of ether and dichloromethane, 3:1 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 35°C under a stream of nitrogen gas.
-
Reconstitute the dried residue in 150 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 150 µL of the plasma sample, to which the internal standard has been added, onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute levamlodipine with 1 mL of methanol (or other suitable elution solvent).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for minimizing matrix effects in levamlodipine analysis.
Caption: The mechanism of matrix effects in the mass spectrometer ion source.
References
- 1. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive and effective method with 96-well plate for determination of levamlodipine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
Technical Support Center: Model-Informed Precision Dosing of Levamlodipine in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing model-informed precision dosing of levamlodipine in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of levamlodipine?
Levamlodipine is the pharmacologically active S-enantiomer of amlodipine. It is a dihydropyridine calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle, which leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure.[1][2][3] Receptor binding studies have shown that the (S)-enantiomer is responsible for this activity, while the (R)-enantiomer has no significant effect on these channels.[1]
Q2: Which preclinical animal models are most commonly used for levamlodipine studies?
Sprague-Dawley rats are frequently used for pharmacokinetic studies of levamlodipine. For pharmacodynamic studies investigating its antihypertensive effects, spontaneously hypertensive rats (SHR) are a suitable model.[4][5]
Q3: What are the key pharmacokinetic parameters of levamlodipine in preclinical models?
A study in male Sprague-Dawley rats pretreated with 0.5% sodium carboxymethyl cellulose and then given levamlodipine (0.5 mg/kg) along with lenvatinib showed a peak plasma concentration (Cmax) that was 37.7% higher than the group receiving only lenvatinib. Another study in healthy human volunteers receiving a single oral 5 mg dose of levamlodipine besylate tablets resulted in a Cmax of 2.842±0.428 ng/mL, a half-life (t1/2) of 47.14±19.08 hours, and an area under the curve (AUC0-t) of 133.5±26.8 ng·mL-1·h-1.[6]
Q4: How can preclinical data be used to inform human dosing?
Preclinical pharmacokinetic data from animal studies can be used to predict human pharmacokinetics and inform the selection of a safe starting dose for first-in-human clinical trials.[7][8] Two common methods for this are:
-
Allometric Scaling: This method uses the relationship between body size (typically body weight) and pharmacokinetic parameters across different animal species to predict these parameters in humans.[8][9][10]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow.[7][11][12] These models incorporate physicochemical properties of the drug and physiological information from preclinical species to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) in humans.[7][11][12]
Troubleshooting Guides
Pharmacokinetic (PK) Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals | Improper oral gavage technique leading to incomplete dosing or aspiration.[13] | Ensure all personnel are properly trained in oral gavage. Verify the correct placement of the gavage tube. Consider alternative oral dosing methods if variability persists.[13] |
| Stress-induced changes in gastrointestinal motility affecting absorption. | Acclimatize animals to handling and the experimental environment. Perform dosing in a quiet, dedicated space. | |
| Low or no detectable drug in plasma | Error in dose preparation or administration. | Double-check all calculations and dilutions for dose preparation. Confirm the animal received the full dose. |
| Rapid metabolism of levamlodipine in the specific animal model. | Review literature for known metabolic pathways in the chosen species. Consider using a different animal model if metabolism is too rapid for the study objectives. | |
| Issues with the analytical method (LC-MS/MS). | See the "Analytical Method (LC-MS/MS)" troubleshooting section below. |
Pharmacodynamic (PD) Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant change in blood pressure after dosing | Dose of levamlodipine is too low to elicit a response. | Conduct a dose-response study to determine the effective dose range in your animal model. |
| Animal model is not sensitive to the antihypertensive effects of levamlodipine. | Ensure the use of a hypertensive model, such as spontaneously hypertensive rats (SHR), for PD studies.[4][5] | |
| Stress from handling or measurement technique is masking the drug's effect. | Use telemetry for continuous and stress-free blood pressure monitoring in conscious, freely moving animals.[14][15][16][17][18] Allow for a sufficient acclimatization period after surgery and before dosing. | |
| High baseline blood pressure variability | Animal stress or environmental disturbances. | Maintain a consistent and quiet environment for the animals. Handle animals gently and consistently. |
| Inaccurate blood pressure measurement technique. | Ensure proper calibration and use of blood pressure monitoring equipment. If using tail-cuff plethysmography, ensure proper cuff size and placement. |
Analytical Method (LC-MS/MS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity or poor sensitivity | Suboptimal mass spectrometry parameters. | Optimize ion source parameters (e.g., gas flows, temperatures, voltages) for levamlodipine.[19] |
| Inefficient extraction from plasma. | Optimize the liquid-liquid extraction procedure, including the choice of extraction solvent and pH.[20][21] | |
| Matrix effects from plasma components suppressing ionization. | Evaluate for matrix effects by comparing the response of levamlodipine in post-extraction spiked blank plasma to the response in a clean solvent.[21] If significant, consider a more rigorous sample cleanup method or a different ionization technique. | |
| Peak tailing or splitting in the chromatogram | Poor chromatographic conditions. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and the analytical column.[22] |
| Contamination of the column or system. | Flush the column and system with a strong solvent. If the problem persists, replace the column.[19] | |
| Retention time shifts | Changes in mobile phase composition or flow rate.[23] | Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.[23] |
| Column degradation.[23] | Replace the analytical column. |
Experimental Protocols
Oral Gavage Dosing in Rats
This protocol provides a general guideline for oral administration of levamlodipine to rats.
-
Animal Preparation:
-
Gavage Needle/Tube Preparation:
-
Restraint:
-
Restrain the rat firmly but gently to immobilize the head and align the head and body vertically.[26]
-
-
Administration:
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing.[25]
-
Blood Pressure Measurement in Conscious Rats using Telemetry
Telemetry is the gold standard for accurate and continuous blood pressure monitoring in conscious, unrestrained animals.
-
Surgical Implantation:
-
Surgically implant a telemetry transmitter into the abdominal aorta of the rat.[15]
-
Allow for a sufficient recovery period (e.g., 1-2 weeks) after surgery before starting measurements.
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Use a data acquisition system to record continuous blood pressure and heart rate data.[14]
-
-
Data Analysis:
-
Analyze the collected data to determine baseline blood pressure and the pharmacodynamic effects of levamlodipine over time.
-
Visualizations
Caption: A typical workflow for preclinical pharmacokinetic and pharmacodynamic studies of levamlodipine.
Caption: Simplified signaling pathway of levamlodipine's antihypertensive effect.
Caption: A logical troubleshooting workflow for LC-MS/MS analysis of levamlodipine.
References
- 1. Levamlodipine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PBPK modeling and simulation in drug research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allucent.com [allucent.com]
- 9. Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. allucent.com [allucent.com]
- 12. mdpi.com [mdpi.com]
- 13. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Telemetric blood pressure monitoring in conscious rats before and after compression injury of spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Refinement of telemetry for measuring blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 19. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 22. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zefsci.com [zefsci.com]
- 24. research.fsu.edu [research.fsu.edu]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. ouv.vt.edu [ouv.vt.edu]
Validation & Comparative
Levamlodipine vs. Amlodipine: A Comparative Analysis of Efficacy in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of levamlodipine and its racemic parent compound, amlodipine, in preclinical and clinical hypertension models. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for hypertension, is a racemic mixture of two enantiomers: S-amlodipine (levamlodipine) and R-amlodipine. The antihypertensive effect of amlodipine is primarily attributed to levamlodipine, which has a significantly higher affinity for L-type calcium channels.[1] This guide synthesizes data from various studies to compare the efficacy and safety profiles of levamlodipine and amlodipine.
Data Presentation: Quantitative Comparison
The following tables summarize the comparative efficacy of levamlodipine and amlodipine in reducing blood pressure and the incidence of peripheral edema, a common side effect of amlodipine.
Table 1: Comparative Antihypertensive Efficacy in Clinical Trials
| Study Population | Levamlodipine Dose | Amlodipine Dose | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Reference |
| Mild to Moderate Hypertension | 2.5 mg | 5 mg | 19 ± 3 | Not Reported | [2] |
| Mild to Moderate Hypertension | 2.5 mg | 5 mg | 20 ± 2 | Not Reported | [2] |
| Mild to Moderate Hypertension | 5 mg | 10 mg | Equivalent to Amlodipine | Equivalent to Amlodipine | [1] |
| Elderly Hypertensive Patients | 2.5 mg | 5 mg | Lower than Amlodipine | Lower than Amlodipine | [3] |
Table 2: Comparative Incidence of Peripheral Edema in Clinical Trials
| Study Population | Levamlodipine Dose | Amlodipine Dose | Incidence of Edema (Levamlodipine) | Incidence of Edema (Amlodipine) | Reference |
| Mild to Moderate Hypertension | 2.5 mg | 5 mg | Significantly Lower | Higher | [1][4] |
| Mild to Moderate Hypertension | Not Specified | Not Specified | 1.1% | 3.0% | [5] |
| Mild to Moderate Hypertension | Not Specified | Not Specified | 6.0% (any adverse reaction) | 8.4% (any adverse reaction) | [5] |
Table 3: Comparative Efficacy in Spontaneously Hypertensive Rat (SHR) Models
| Treatment | Dose | Change in Mean Arterial Pressure (mmHg) | Reference |
| S-amlodipine camsylate | Dose-dependent | Potency 2-fold higher than R/S-amlodipine | [6] |
| R/S-amlodipine camsylate | Dose-dependent | - | [6] |
| R-amlodipine camsylate | 10 mg/kg | No effect | [6] |
| Amlodipine | 1-10 mg/kg | Dose-dependent reduction | [6] |
Signaling Pathways and Mechanism of Action
Levamlodipine exerts its antihypertensive effect primarily through the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[7][8] The R-enantiomer of amlodipine has minimal L-type calcium channel blocking activity but has been shown to stimulate nitric oxide (NO) production, which may contribute to some of the vasodilatory effects and potentially the side effects of racemic amlodipine.[9]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol describes a typical experimental workflow for evaluating the antihypertensive effects of levamlodipine and amlodipine in an SHR model.
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR).
-
Age: Typically 12-16 weeks.
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
2. Drug Administration:
-
Groups:
-
Control (Vehicle)
-
Levamlodipine (various doses, e.g., 2.5, 5 mg/kg)
-
Amlodipine (various doses, e.g., 5, 10 mg/kg)
-
-
Route of Administration: Oral gavage.
-
Frequency: Once daily for a specified period (e.g., 4-8 weeks).
3. Blood Pressure Measurement:
-
Method: Tail-cuff method for non-invasive measurement or radiotelemetry for continuous monitoring.
-
Procedure (Tail-cuff):
-
Rats are placed in a restrainer and allowed to acclimatize.
-
A cuff with a pneumatic pulse sensor is placed on the base of the tail.
-
The cuff is inflated and then slowly deflated, and the systolic and diastolic blood pressures are recorded.
-
Measurements are taken at baseline and at regular intervals throughout the study.
-
4. Data Analysis:
-
Blood pressure data are expressed as mean ± standard error of the mean (SEM).
-
Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of different treatments.
Clinical Trial Protocol for Assessing Antihypertensive Efficacy and Peripheral Edema
This protocol outlines the methodology for a randomized controlled trial comparing levamlodipine and amlodipine in patients with mild to moderate hypertension.
1. Study Design:
-
Randomized, double-blind, parallel-group study.
-
Participants: Patients with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-114 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe hypertension, and other significant comorbidities.[10]
2. Intervention:
-
Treatment Arms:
-
Levamlodipine (e.g., 2.5 mg or 5 mg once daily)
-
Amlodipine (e.g., 5 mg or 10 mg once daily)
-
-
Duration: 8-12 weeks.
3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline in sitting diastolic and systolic blood pressure.
-
Safety Endpoint: Incidence of adverse events, with a focus on peripheral edema.
4. Assessment of Peripheral Edema:
-
Method: Patient-reported outcomes and clinical examination.
-
Procedure:
-
Patients are asked about the presence and severity of ankle/leg swelling at each study visit.
-
Clinicians perform a physical examination to check for pitting edema.
-
Edema can be graded on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).
-
Flow-Mediated Dilation (FMD) Measurement Protocol
This protocol details the non-invasive assessment of endothelial function, which can be impacted by antihypertensive treatments.
1. Patient Preparation:
-
Patients should fast for at least 8-12 hours before the measurement.
-
Abstain from caffeine, alcohol, and smoking for at least 12 hours.
-
Rest in a quiet, temperature-controlled room for at least 10 minutes before the procedure.
2. Measurement Procedure:
-
Equipment: High-resolution ultrasound with a vascular probe (e.g., 7-12 MHz).
-
Artery: Brachial artery is imaged longitudinally, 2 to 15 cm above the antecubital fossa.
-
Baseline Measurement: A baseline image of the brachial artery diameter is recorded for at least 1 minute.
-
Reactive Hyperemia:
-
A blood pressure cuff is placed on the forearm, distal to the imaging site.
-
The cuff is inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.
-
The cuff is then rapidly deflated to induce reactive hyperemia.
-
-
Post-Deflation Measurement: The brachial artery diameter is continuously recorded for at least 3 minutes after cuff deflation.
3. Data Analysis:
-
FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter achieved during reactive hyperemia.
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
Conclusion
The available evidence suggests that levamlodipine offers a comparable antihypertensive efficacy to racemic amlodipine but at a lower dosage and with a significantly lower incidence of peripheral edema.[1][11] This improved safety profile is attributed to the elimination of the R-enantiomer, which has minimal therapeutic effect but may contribute to adverse events.[9] For researchers and drug development professionals, these findings highlight the potential benefits of chiral separation in optimizing the therapeutic index of existing drugs. Further research into the long-term cardiovascular outcomes and pleiotropic effects of levamlodipine is warranted.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Hemorheological effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Antihypertensive Drugs on Endothelial Function as Assessed by Flow-Mediated Vasodilation in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. ovid.com [ovid.com]
- 10. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effects of Levamlodipine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antihypertensive effects of levamlodipine against its racemic counterpart, amlodipine, and other alternative calcium channel blockers. The information is supported by experimental data from preclinical studies to assist in research and development.
Executive Summary
Levamlodipine, the S-enantiomer of amlodipine, is the pharmacologically active isomer responsible for the antihypertensive effects of the racemic mixture. In vivo studies in spontaneously hypertensive rats (SHR) have demonstrated that levamlodipine possesses a greater potency than racemic amlodipine. This guide summarizes the key experimental findings, details the methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action
Levamlodipine exerts its antihypertensive effect by selectively blocking the transmembrane influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2][3] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2] The S-enantiomer of amlodipine has been shown to be approximately 1000 times more potent in binding to L-type calcium channels than the R-enantiomer, which has minimal to no activity.[3]
Caption: Signaling pathway of levamlodipine's antihypertensive action.
Comparative In Vivo Efficacy
Experimental data from studies utilizing spontaneously hypertensive rats (SHR) provide a clear comparison of the antihypertensive effects of levamlodipine and its alternatives.
Levamlodipine vs. Racemic Amlodipine and R-Amlodipine
A key in vivo study in spontaneously hypertensive rats (SHR) demonstrated the superior potency of the S-enantiomer (levamlodipine).
| Compound | Dose | Maximum Mean Arterial Pressure Reduction | Time to Maximum Effect |
| S-Amlodipine Camsylate | Dose-dependent | Potency 2-fold higher than R/S-Amlodipine Camsylate | Long-lasting (>>10 h) |
| R/S-Amlodipine Camsylate | - | - | - |
| S-Amlodipine Besylate | - | Similar to S-Amlodipine Camsylate | - |
| R-Amlodipine Camsylate | 10 mg/kg | No effect | - |
Data sourced from a study on spontaneously hypertensive rats.
Levamlodipine vs. Nifedipine
A comparative study in SHR evaluated the effects of racemic amlodipine and nifedipine on mean arterial blood pressure. Given that levamlodipine is twice as potent as racemic amlodipine, we can extrapolate the comparative efficacy.
| Compound | Dose (mg/kg) | Maximum Mean Arterial Pressure Reduction (mmHg) | Time to Maximum Effect (hours) | Effect on Heart Rate |
| Amlodipine (Racemic) | 0.33 | 18 | 6 | Increased |
| Nifedipine (Standard) | 0.165 and 0.33 | - | - | Increased |
| Nifedipine (Controlled Release) | 1.32 | 20 | 3 | No significant alteration |
Data from a study in spontaneously hypertensive rats.[4][5] This allows for an indirect comparison with levamlodipine.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the validation of antihypertensive effects.
Spontaneously Hypertensive Rat (SHR) Model
The spontaneously hypertensive rat (SHR) is a widely used and accepted animal model for studying essential hypertension.[6]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are typically used. Age and weight at the start of the experiment are critical and should be consistent. For instance, studies may commence when the rats are 7 weeks old.[4] Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Acclimatization: Animals are allowed an adaptation period of at least one to two weeks to acclimate to the facility and handling procedures before the experiment begins.[4]
-
Drug Administration: Test compounds are typically administered orally via gavage.[4][5] The vehicle used for drug dissolution or suspension should be reported (e.g., 0.5% carboxymethyl cellulose).
-
Blood Pressure Measurement:
-
Tail-Cuff Method: This non-invasive method is commonly used for repeated measurements of systolic blood pressure.[6]
-
Telemetry: For continuous and more accurate blood pressure monitoring without the stress of handling, radiotelemetry transmitters can be surgically implanted into the abdominal aorta of the rats.[3][7] This method allows for the recording of systolic, diastolic, and mean arterial pressure, as well as heart rate.[3]
-
Caption: General experimental workflow for in vivo antihypertensive studies in SHR.
Conclusion
The in vivo experimental data strongly support the validation of levamlodipine as a potent antihypertensive agent. Its mechanism of action through the selective blockade of L-type calcium channels is well-established. Comparative studies in spontaneously hypertensive rats demonstrate that levamlodipine is more potent than racemic amlodipine. While direct in vivo comparative data with other classes of calcium channel blockers like verapamil and lercanidipine are less prevalent in the publicly available literature, the existing evidence underscores the efficacy of levamlodipine in reducing blood pressure. Further preclinical head-to-head studies would be beneficial to delineate the finer points of differentiation among these agents.
References
- 1. Contrasting effects of verapamil and amlodipine on cardiovascular stress responses in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of nifedipine controlled release on blood pressure and heart rate of spontaneously hypertensive rats. Comparison with nifedipine standard and with amlodipine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
A Comparative Guide to the Bioequivalence of Levamlodipine Besylate and Amlodipine Besylate
This guide provides a detailed comparison of the bioequivalence between levamlodipine besylate and its racemic counterpart, amlodipine besylate, intended for researchers, scientists, and drug development professionals. The information is compiled from multiple bioequivalence studies, presenting key pharmacokinetic data, experimental methodologies, and the pharmacological mechanism of action.
Pharmacokinetic Bioequivalence Data
Clinical studies have consistently demonstrated that levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is bioequivalent to racemic amlodipine.[1] The typical dosage compared is 2.5 mg or 5 mg of levamlodipine versus 5 mg or 10 mg of racemic amlodipine, respectively, reflecting that levamlodipine provides the therapeutic effect at half the dose of the racemic mixture.[2][3]
The key pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of these parameters for the test (levamlodipine) and reference (amlodipine) products must fall within the range of 80-125% to establish bioequivalence.[3][4]
Fasting Condition
| Study Dosage | Parameter | Levamlodipine (Test) Mean ± SD | Amlodipine (Reference) Mean ± SD | GMR (90% CI) | Bioequivalent |
| 5 mg Leva vs. 10 mg Amlo[5] | Cmax (ng/mL) | 2.70 ± 0.49 | 2.83 ± 0.52 | 95.5% (89.59% - 101.61%)[6] | Yes |
| AUC0-t (ng·h/mL) | 141.32 ± 36.24 | 153.62 ± 33.96 | 91.2% (87.83% - 94.87%)[6] | Yes | |
| AUC0-∞ (ng·h/mL) | 157.14 ± 45.65 | 173.05 ± 41.78 | 89.8% (86.28% - 93.49%)[6] | Yes | |
| 2.5 mg Leva vs. 5 mg Amlo[7] | Cmax | Not specified | Not specified | 100.24% (within 80-125%) | Yes |
| AUC0-t | Not specified | Not specified | 103.63% (within 80-125%) | Yes | |
| AUC0-∞ | Not specified | Not specified | 103.24% (within 80-125%) | Yes |
Fed Condition
| Study Dosage | Parameter | Levamlodipine (Test) Mean ± SD | Amlodipine (Reference) Mean ± SD | GMR (90% CI) | Bioequivalent |
| 5 mg Leva vs. 10 mg Amlo[5] | Cmax (ng/mL) | 2.73 ± 0.55 | 2.87 ± 0.81 | 96.5% (90.93% - 102.37%)[6] | Yes |
| AUC0-t (ng·h/mL) | 166.93 ± 49.96 | 165.46 ± 43.58 | 100.2% (95.75% - 104.93%)[6] | Yes | |
| AUC0-∞ (ng·h/mL) | 190.99 ± 70.89 | 189.51 ± 64.70 | 100.3% (95.36% - 105.33%)[6] | Yes | |
| 2.5 mg Leva vs. 5 mg Amlo[7] | Cmax | Not specified | Not specified | 96.48% (within 80-125%) | Yes |
| AUC0-t | Not specified | Not specified | 99.90% (within 80-125%) | Yes | |
| AUC0-∞ | Not specified | Not specified | 99.62% (within 80-125%) | Yes |
Experimental Protocols
The bioequivalence of levamlodipine and amlodipine is typically evaluated through randomized, open-label, two-period crossover studies in healthy adult subjects.[2][5]
Study Design
A single-dose, two-period, two-sequence crossover design is commonly employed.[2] Participants are randomized to receive either the test product (levamlodipine besylate) or the reference product (amlodipine besylate) in the first period. After a washout period of sufficient duration (e.g., 21 days) to ensure complete elimination of the drug from the body, subjects receive the alternate formulation in the second period.[8] Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[5]
Subject Population
Healthy male and female volunteers, typically between the ages of 18 and 45, are recruited.[8] Subjects undergo a comprehensive health screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests, to ensure they meet the inclusion criteria and have no contraindications.[8]
Drug Administration and Blood Sampling
A single oral dose of the test or reference drug is administered with a standardized volume of water.[8] For studies under fed conditions, a high-fat, high-calorie breakfast is consumed prior to drug administration.[8]
Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose collections up to 168 hours to adequately characterize the plasma concentration-time profile of the drug.[2][8]
Analytical Method
The concentration of the active moiety (S-amlodipine) in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and selectivity for the quantification of the enantiomer.
Visualizing Experimental and Pharmacological Pathways
Caption: Experimental workflow of a two-period crossover bioequivalence study.
Caption: Signaling pathway of levamlodipine in vascular smooth muscle cells.
Mechanism of Action
Amlodipine is a dihydropyridine calcium channel blocker.[9] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[7][10] The contractile processes of these muscle cells are dependent on the influx of extracellular calcium ions.[9] By blocking these channels, amlodipine causes relaxation of the vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[7]
Amlodipine is a racemic mixture of (S)-amlodipine (levamlodipine) and (R)-amlodipine. The antihypertensive effect is primarily attributed to the (S)-enantiomer, levamlodipine.[11] The (R)-enantiomer has minimal calcium channel blocking activity.[12]
References
- 1. [PDF] Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study | Semantic Scholar [semanticscholar.org]
- 2. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single-dose, randomized, crossover bioequivalence study of levamlodipine besilate tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, two-way crossover bioequivalence study of levamlodipine besylate tablets in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 8. Bioequivalence of Levamlodipine Besylate Tablets in Healthy Chinese Subjects | MedPath [trial.medpath.com]
- 9. Levamlodipine: Package Insert / Prescribing Info / MOA [drugs.com]
- 10. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Statistical analysis of clinical trial data comparing levamlodipine and amlodipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of clinical trial data comparing levamlodipine and its racemic parent compound, amlodipine. The focus is on delivering objective performance comparisons supported by experimental data to inform research, and drug development efforts.
Executive Summary
Levamlodipine, the S-enantiomer of amlodipine, is the pharmacologically active component responsible for the therapeutic effects of amlodipine. Clinical evidence suggests that levamlodipine offers a comparable, if not superior, efficacy profile to amlodipine in the management of hypertension, with a significantly improved safety profile, particularly concerning adverse events such as edema. This guide synthesizes data from key clinical trials and meta-analyses to provide a detailed comparison.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from major clinical studies comparing levamlodipine and amlodipine.
Table 1: Efficacy Outcomes - Major Adverse Cardiovascular and Cerebrovascular Events (MACCE)
| Outcome | Levamlodipine Maleate Group | Amlodipine Besylate Group | Adjusted Hazard Ratio (95% CI) | P-value | Source |
| Number of Patients | 5018 | 5013 | [1] | ||
| MACCE Events | 223 (4.4%) | 259 (5.2%) | 0.90 (0.75-1.08) | 0.252 | [1] |
Table 2: Safety Outcomes - Incidence of Adverse Reactions
| Adverse Reaction | Levamlodipine Maleate Group | Amlodipine Besylate Group | P-value | Source |
| Any Adverse Reactions | 6.0% | 8.4% | < 0.001 | [1] |
| Lower Extremity Edema | 1.1% | 3.0% | < 0.001 | [1] |
| Headache | 0.7% | 1.1% | 0.045 | [1] |
A meta-analysis of eight studies involving 1456 subjects (732 in the levamlodipine group and 724 in the amlodipine group) showed a statistically significant difference in the effective rate between the two groups, favoring levamlodipine (OR=2.19, 95% CI=1.61-2.97, P<0.01).[2] This meta-analysis also found a statistically significant difference in the incidence of adverse drug reactions, with levamlodipine being safer (OR=0.51, 95% CI=0.34-0.77, P<0.01).[2]
Experimental Protocols
The data presented above is primarily derived from a large-scale, pragmatic comparative effectiveness study (NCT01844570) and various meta-analyses of randomized controlled trials.
Pragmatic Comparative Effectiveness Study (NCT01844570) Methodology
-
Study Design: A pragmatic, multicenter, comparative effectiveness study.[1]
-
Patient Population: Outpatients with primary hypertension. A total of 10,031 patients were included in the analysis.[1]
-
Intervention: Patients were treated with either levamlodipine maleate or amlodipine besylate.[1]
-
Follow-up: 24 months.[1]
-
Primary Outcomes: The primary endpoints for evaluating effectiveness were a composite of major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness.[1]
-
Statistical Analysis: The analysis was based on an intention-to-treat population. The incidence of MACCE was compared using a Cox proportional hazards model, and the incidence of adverse reactions was compared using the chi-square test.
Mandatory Visualizations
Logical Workflow of a Comparative Clinical Trial
The following diagram illustrates the general workflow of a clinical trial designed to compare the efficacy and safety of levamlodipine and amlodipine.
References
Levamlodipine vs. Amlodipine: A Comparative Analysis of Efficacy and Peripheral Edema
A comprehensive review of the clinical evidence suggests that levamlodipine, the pharmacologically active S-enantiomer of amlodipine, offers comparable antihypertensive efficacy to racemic amlodipine but with a significantly lower incidence of peripheral edema, a common and often dose-limiting side effect of amlodipine therapy. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and illustrating the underlying physiological mechanisms.
Pharmacological Profile: A Tale of Two Enantiomers
Amlodipine is a racemic mixture composed of two enantiomers, S-amlodipine (levamlodipine) and R-amlodipine, in a 1:1 ratio.[1] The antihypertensive and antianginal effects of amlodipine are almost exclusively attributed to the S-enantiomer, which is a potent blocker of L-type calcium channels in vascular smooth muscle.[2][3] This action leads to vasodilation, reduced peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][4] The R-enantiomer has minimal calcium channel blocking activity.[3]
Comparative Efficacy in Blood Pressure Reduction
Clinical studies have consistently demonstrated that levamlodipine at half the dose of racemic amlodipine provides equivalent blood pressure-lowering effects. Pooled data from three comparative studies involving 200 patients with mild to moderate hypertension showed that 2.5 mg of levamlodipine was as effective as 5 mg of amlodipine in reducing systolic blood pressure in standing, supine, and sitting positions.[3]
Peripheral Edema: A Key Differentiator
The most significant clinical advantage of levamlodipine over racemic amlodipine is the reduced incidence of peripheral edema.[5][6][7] This side effect, characterized by swelling in the lower limbs, is a well-documented consequence of amlodipine treatment and can lead to patient non-compliance.[8][9][10]
Mechanism of Amlodipine-Induced Edema
Amlodipine-induced edema is not a result of fluid retention but rather a consequence of its hemodynamic effects.[11] The dihydropyridine calcium channel blocker causes significant arteriolar vasodilation without a corresponding dilation of the venules.[8][9] This imbalance leads to an increase in hydrostatic pressure within the capillaries, forcing fluid into the interstitial space and causing edema.[8][9]
Figure 1. Signaling pathway of amlodipine-induced peripheral edema.
While the precise mechanism for the lower incidence of edema with levamlodipine is not fully elucidated, it is hypothesized that the R-enantiomer, absent in levamlodipine, may contribute to the development of this adverse effect.
Quantitative Comparison of Peripheral Edema Incidence
The following table summarizes the findings from key comparative studies on the incidence of peripheral edema with levamlodipine versus amlodipine.
| Study | Levamlodipine Dose | Amlodipine Dose | Incidence of Edema (Levamlodipine) | Incidence of Edema (Amlodipine) | p-value |
| Pragmatic Comparative Study[5][12][13] | Not specified | Not specified | 1.1% | 3.0% | < 0.001 |
| Randomized Controlled Trial[7] | 2.5 mg or 5 mg | 5 mg or 10 mg | 31.4% (new edema) | 46.5% (new edema) | 0.03 |
Experimental Protocols: A Closer Look at the Evidence
Pragmatic Comparative Effectiveness Study
This large-scale, real-world study provided significant insights into the comparative effectiveness and safety of levamlodipine and amlodipine.
-
Study Design: A pragmatic, multicenter, comparative effectiveness study with a 24-month follow-up period.[5]
-
Participants: 10,031 outpatients with primary hypertension from 110 centers in China.[5][12] Patients were treated with either levamlodipine maleate (n=5018) or amlodipine besylate (n=5013).[5][12]
-
Outcome Measures: The primary outcomes included major adverse cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness.[12] The incidence of lower extremity edema was a key safety endpoint.[5]
-
Results: The levamlodipine group exhibited a significantly lower overall incidence of adverse reactions (6.0% vs. 8.4%, P < 0.001), including a notably lower rate of lower extremity edema (1.1% vs. 3.0%, P < 0.001).[5][12]
Figure 2. Experimental workflow of the pragmatic comparative study.
Randomized, Double-Blind, Controlled Clinical Trial
This study specifically investigated the incidence of leg edema in patients receiving triple therapy for hypertension.
-
Study Design: A randomized, double-blind, controlled clinical trial.[7]
-
Participants: 146 patients with hypertension completed 120 days of treatment, randomized to receive either a triple therapy containing (S)-amlodipine (n=70) or racemic amlodipine (n=76).[7]
-
Outcome Measures: The primary outcome was the incidence of leg edema. Secondary outcomes included antihypertensive efficacy. Edema was assessed through pitting edema scores and patient-rated scores.[7]
-
Results: The incidence of new edema after randomization was significantly lower in the (S)-amlodipine group (31.40%) compared to the racemic amlodipine group (46.51%) (p=0.03).[7] Pitting edema scores and patient-rated edema scores also showed a significant increase in the racemic amlodipine group.[7]
Conclusion
References
- 1. drugs.com [drugs.com]
- 2. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levamlodipine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leg edema with (S)-amlodipine vs conventional amlodipine given in triple therapy for hypertension: a randomized double blind controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. gpnotebook.com [gpnotebook.com]
- 12. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle in Hypertension Management: A Pharmacoeconomic Analysis of Levamlodipine Versus Amlodipine
In the landscape of hypertension management, the choice between antihypertensive agents is a critical determinant of both clinical and economic outcomes. This comparison guide offers a detailed pharmacoeconomic analysis of levamlodipine, the pharmacologically active S-enantiomer of amlodipine, versus racemic amlodipine. This report is tailored for researchers, scientists, and drug development professionals, providing an objective comparison supported by experimental data, detailed methodologies, and visual representations of key biological pathways and study designs.
Executive Summary
A pragmatic comparative effectiveness study has demonstrated that levamlodipine maleate is a cost-effective alternative to amlodipine besylate for the treatment of primary hypertension. The study found that levamlodipine therapy resulted in significant cost savings and a greater gain in quality-adjusted life years (QALYs) compared to amlodipine. This economic advantage is primarily driven by a lower incidence of adverse events, particularly edema and headaches, associated with levamlodipine. While both drugs exhibit similar efficacy in preventing major cardiovascular and cerebrovascular events, the improved tolerability profile of levamlodipine translates into a more favorable pharmacoeconomic profile.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from a 24-month, pragmatic comparative effectiveness study involving 10,031 patients with primary hypertension.[1]
Table 1: Clinical Efficacy and Safety Outcomes
| Outcome | Levamlodipine Maleate (n=5018) | Amlodipine Besylate (n=5013) | Adjusted Hazard Ratio (95% CI) | P-value |
| Major Cardiovascular and Cerebrovascular Events (MACCE) | 4.4% (223) | 5.2% (259) | 0.90 (0.75-1.08) | 0.252 |
| Any Adverse Reactions | 6.0% | 8.4% | - | <0.001 |
| Lower Extremity Edema | 1.1% | 3.0% | - | <0.001 |
| Headache | 0.7% | 1.1% | - | 0.045 |
Table 2: Pharmacoeconomic Outcomes
| Parameter | Levamlodipine Maleate | Amlodipine Besylate | Incremental Difference |
| Overall Cost per Patient (Yuan) | - | - | -2725 (28.8% reduction) |
| Quality-Adjusted Life Years (QALYs) Gained | - | - | 0.00392 |
| Cost-Effectiveness | Nearly 100% chance of being cost-effective at a willingness-to-pay threshold of 150,000 Yuan per QALY gained. |
Experimental Protocols
The primary source of data for this guide is a pragmatic comparative effectiveness study conducted at 110 centers in China.[1]
Study Design: A pragmatic, multicenter, open-label, randomized controlled trial.
Patient Population: Outpatients with primary hypertension. A total of 10,031 patients were included in the analysis.[1]
Intervention and Comparator:
-
Intervention Group: Levoamlodipine maleate
-
Comparator Group: Amlodipine besylate
Follow-up Duration: 24 months.[1]
Primary Outcomes: [1]
-
Efficacy: Composite of major cardiovascular and cerebrovascular events (MACCE).
-
Safety: Incidence of adverse reactions.
-
Cost-Effectiveness: A comprehensive analysis of costs and quality-adjusted life years (QALYs).
Cost-Effectiveness Analysis Methodology: The pharmacoeconomic evaluation was conducted from a societal perspective. While a detailed breakdown of the cost components was not available in the primary publication, such analyses typically include:
-
Direct Medical Costs:
-
Drug acquisition costs
-
Costs of physician visits and consultations
-
Laboratory and diagnostic testing costs
-
Hospitalization costs related to treatment failure or adverse events
-
-
Direct Non-Medical Costs:
-
Patient travel and time costs
-
-
Indirect Costs:
-
Productivity losses due to illness or treatment side effects
-
The effectiveness was measured in Quality-Adjusted Life Years (QALYs), a metric that combines both the quantity and quality of life.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of the pragmatic comparative effectiveness study.
Caption: Amlodipine's mechanism of action on L-type calcium channels.
Discussion and Conclusion
The presented evidence strongly suggests that levamlodipine offers a superior pharmacoeconomic profile compared to racemic amlodipine for the management of primary hypertension. The key driver for this advantage is the significantly lower incidence of adverse events, which not only improves patient quality of life but also reduces the associated healthcare costs of managing these side effects.
From a clinical perspective, the similar efficacy in preventing major adverse cardiovascular and cerebrovascular events indicates that levamlodipine does not compromise on therapeutic benefit. For drug development professionals, this highlights the value of investigating single-enantiomer formulations of existing racemic drugs to potentially improve tolerability and, consequently, cost-effectiveness.
References
Reproducibility of Levamlodipine's Blood Pressure-Lowering Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of levamlodipine and its racemic counterpart, amlodipine, focusing on the reproducibility of their effects on blood pressure reduction. The information is supported by experimental data from various clinical studies, with detailed methodologies and quantitative comparisons to aid in research and development.
Executive Summary
Levamlodipine, the S-enantiomer of amlodipine, is a third-generation calcium channel blocker. Clinical evidence consistently demonstrates that levamlodipine offers comparable antihypertensive efficacy to racemic amlodipine but with a significantly improved safety profile, particularly a lower incidence of peripheral edema. This improved tolerability is attributed to the fact that the S-enantiomer is responsible for the therapeutic effects, while the R-enantiomer is associated with some of the adverse effects. Bioequivalence studies have established that a 2.5 mg dose of levamlodipine is equivalent to a 5 mg dose of amlodipine in its blood pressure-lowering effect.
Comparative Efficacy in Blood Pressure Reduction
Multiple clinical trials have consistently shown that levamlodipine is as effective as amlodipine in reducing both systolic and diastolic blood pressure. A meta-analysis of eight studies involving 1456 patients with mild to moderate hypertension concluded that levamlodipine was more effective than amlodipine.[1] Another large-scale pragmatic comparative effectiveness study with 10,031 patients found similar rates of major cardiovascular and cerebrovascular events (MACCE) between levamlodipine and amlodipine besylate groups (4.4% vs. 5.2%, respectively).[2]
One study reported that the average reduction in systolic blood pressure for levamlodipine compared to racemic amlodipine was 19±3 vs 19±4 mmHg in a standing position, 20±2 vs 19±3 mmHg in a supine position, and 20±2 vs 19±3 mmHg in a sitting position.[3] Another clinical observation study on 110 patients with mild to moderate hypertension showed a significantly greater improvement in blood pressure indexes for the levamlodipine group compared to the amlodipine group.[4][5]
Table 1: Comparative Efficacy of Levamlodipine vs. Amlodipine in Blood Pressure Reduction
| Study/Analysis | Patient Population | Levamlodipine Dosage | Amlodipine Dosage | Key Findings on Blood Pressure Reduction |
| Meta-analysis (8 studies)[1] | 1456 patients with mild to moderate hypertension | Not specified | Not specified | Levamlodipine demonstrated a statistically significant higher effective rate in blood pressure control compared to amlodipine. |
| Pragmatic Comparative Study[2] | 10,031 outpatients with primary hypertension | Not specified | Not specified | Similar incidence of MACCE, indicating comparable long-term efficacy. |
| Comparative Clinical Trial[3] | 200 patients with mild to moderate hypertension | 2.5 mg | 5 mg | Equivalent blood pressure lowering efficacy. |
| Clinical Observation Study[4][5] | 110 patients with mild and moderate hypertension | Not specified | Not specified | Levamlodipine group showed significantly better improvement in blood pressure indexes. |
Comparative Safety and Tolerability
A key advantage of levamlodipine is its improved safety profile, most notably the reduced incidence of peripheral edema. A systematic review and meta-analysis found that the incidence of adverse drug reactions was statistically lower in the levamlodipine group compared to the amlodipine group.[1] The large-scale pragmatic study also reported lower overall incidences of any adverse reactions (6.0% vs. 8.4%), lower extremity edema (1.1% vs. 3.0%), and headache (0.7% vs. 1.1%) in the levoamlodipine maleate group compared with the amlodipine besylate group.[2]
Table 2: Comparison of Adverse Events
| Adverse Event | Levamlodipine Incidence | Amlodipine Incidence | Reference |
| Any Adverse Reactions | 6.0% | 8.4% | [2] |
| Lower Extremity Edema | 1.1% | 3.0% | [2] |
| Headache | 0.7% | 1.1% | [2] |
| Drug-Related Adverse Events | 2% | 7% | [6] |
Pharmacokinetic Profile
Bioequivalence studies have been crucial in establishing the therapeutic relationship between levamlodipine and racemic amlodipine. These studies have consistently shown that levamlodipine at half the dose of amlodipine achieves similar plasma concentrations and pharmacokinetic parameters.
Table 3: Pharmacokinetic Parameters of Levamlodipine (2.5 mg) vs. Amlodipine (5 mg)
| Parameter | Levamlodipine (2.5 mg) | Amlodipine (5 mg) | Reference |
| Cmax (ng/mL) | 8.3 - 9.3 | Not specified in this result | [3] |
| Tmax (hr) | 2 - 3 | 6 - 12 | [3][7] |
| AUC0–t (ng·hr/mL) | 95 ± 14 | Not specified in this result | [3] |
| Plasma Protein Binding | ~93% | ~93% | [3][7] |
| Elimination Half-life (hr) | 31 ± 13 | 30 - 50 | [3][7] |
| Bioavailability | 64-90% | 64-90% | [7] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of typical experimental protocols.
Efficacy and Safety Comparison Study Protocol (Example)
-
Study Design: A multicenter, randomized, double-blind, active-controlled study.
-
Patient Population: Adults aged 18-79 with mild to moderate essential hypertension (sitting diastolic blood pressure 90-109 mmHg and systolic blood pressure 140-179 mmHg).[6] Exclusion criteria typically include secondary hypertension, severe hypertension, and contraindications to calcium channel blockers.[8]
-
Washout Period: A 2-week washout period where patients discontinue previous antihypertensive medications.[6]
-
Treatment: Patients are randomized to receive either levamlodipine (e.g., 2.5 mg once daily) or amlodipine (e.g., 5 mg once daily). Dose adjustments may be permitted based on blood pressure response.
-
Efficacy Endpoints: The primary endpoint is the change in sitting systolic and diastolic blood pressure from baseline to the end of the treatment period (e.g., 8 weeks).[6]
-
Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on the incidence and severity of peripheral edema. Laboratory tests and vital signs are also monitored throughout the study.
Bioequivalence Study Protocol (Example)
-
Study Design: A single-dose, randomized, open-label, two-period crossover study.
-
Subjects: Healthy adult volunteers.
-
Treatment: Subjects receive a single dose of the test formulation (e.g., 5 mg levamlodipine) and the reference formulation (e.g., 10 mg amlodipine) in randomized order, separated by a washout period (e.g., 21 days).
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., up to 168 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of the drug are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The main pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated and statistically compared to determine bioequivalence.
Mechanism of Action and Signaling Pathway
Levamlodipine is the pharmacologically active S-enantiomer of amlodipine and functions as a dihydropyridine calcium channel blocker.[3][9][10] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[7][9][10] This blockage prevents the influx of extracellular calcium ions, which are essential for muscle contraction. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[7][10]
Caption: Signaling pathway of levamlodipine in vascular smooth muscle cells.
Experimental Workflow
The typical workflow for a clinical trial comparing levamlodipine and amlodipine involves several key stages, from patient recruitment to data analysis.
Caption: Standard workflow for a comparative clinical trial.
Conclusion
The available evidence strongly supports the reproducibility of levamlodipine's blood pressure-lowering effects, demonstrating comparable efficacy to racemic amlodipine at half the dosage. Furthermore, the data consistently indicate a superior safety profile for levamlodipine, with a significantly lower incidence of adverse effects such as peripheral edema. This makes levamlodipine a valuable alternative in the management of hypertension, particularly for patients who experience tolerability issues with racemic amlodipine. The well-defined mechanism of action and consistent clinical trial outcomes provide a solid foundation for its use in clinical practice and for further research in cardiovascular therapeutics.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levamlodipine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Levamlodipine Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Levamlodipine hydrochloride, a calcium channel blocker used in cardiovascular research, requires careful handling and disposal to prevent potential harm to human health and ecosystems. This document provides a comprehensive guide to the proper disposal procedures for this compound, aligning with regulatory frameworks and safety best practices.
Regulatory Landscape
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, by the Drug Enforcement Administration (DEA) for controlled substances.[1] States may also have their own, often more stringent, regulations.[1][2] A key aspect of these regulations is the classification of pharmaceutical waste as either hazardous or non-hazardous.
Disposal of this compound
Based on available Safety Data Sheets (SDS), this compound and its related salt, levamlodipine besylate, should be disposed of as chemical waste.[3][4] The primary recommendation is to send the material to a licensed and approved waste disposal facility.[3][4] It is crucial to prevent the substance from entering drains, waterways, or the soil to avoid environmental contamination.[3][5][6]
Key Disposal Principles:
-
Do Not Dispose in Regular Trash or Sewer: Disposing of this compound down the drain or in the regular trash is not recommended.[2] Sewage treatment plants may not be equipped to fully remove such compounds, potentially leading to contamination of water sources.[2]
-
Segregation: Keep this compound waste separate from other laboratory waste streams to ensure proper handling and disposal.
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.[3]
-
Professional Disposal Service: Engage a licensed professional waste disposal company for the final disposal of the material.[4]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[3][5]
-
Containment:
-
Solid Waste: For solid this compound, carefully sweep or vacuum the material, avoiding dust formation.[4] Place it in a suitable, clearly labeled, and sealed container for disposal.[3][4]
-
Liquid Solutions: Absorb liquid solutions containing this compound with an inert material (e.g., vermiculite, dry sand). Place the absorbed material into a sealed, labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be considered contaminated and disposed of in the same designated waste container.
-
-
Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution or local regulations.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.[3]
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution's protocols.
-
Arranging for Pickup: Contact your institution's EHS department or a contracted professional waste disposal company to arrange for the pickup and final disposal of the waste.
Data on this compound Disposal
| Parameter | Guideline | Source |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil. | [3][5] |
| Contaminated Packaging | Dispose of as unused product. Do not reuse containers. | [3][4] |
| Regulatory Compliance | Observe all federal, state, and local regulations when disposing of the substance. | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Levamlodipine hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Levamlodipine hydrochloride. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, storage, and disposal of this potent pharmaceutical compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of engineering controls and personal protective equipment is essential to minimize exposure. Engineering controls should be the primary method for containment.[1]
Engineering Controls:
-
Ventilation: Use only in areas with adequate ventilation, such as a chemical fume hood.[2][3][4]
-
Safety Stations: Ensure easy access to a safety shower and an eye wash station.[2][4]
Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields.[2][4] |
| Hand Protection | Protective Gloves | Chemically resistant and inspected before use.[2][3][4] |
| Body Protection | Impervious Clothing | Lab coat or other protective clothing to prevent skin contact.[2][4] |
| Respiratory Protection | Suitable Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[2][5] |
Operational Plan for Handling this compound
A systematic approach is critical for safely handling this active pharmaceutical ingredient (API).[6][7] The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Containers: Use suitable, closed, and clearly labeled containers for waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, wipes, and disposable labware, should be treated as hazardous waste.
-
Disposal Method: Dispose of all waste in accordance with federal, state, and local regulations.[2][3] Do not allow the product to enter drains or water courses.[2][3] Contact a licensed professional waste disposal service to ensure proper disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
